Product packaging for L-ALANINE (2-D,)(Cat. No.:)

L-ALANINE (2-D,)

Cat. No.: B1580367
M. Wt: 74.1
Attention: For research use only. Not for human or veterinary use.
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Description

L-ALANINE (2-D,) is a useful research compound. Molecular weight is 74.1. The purity is usually 98%.
BenchChem offers high-quality L-ALANINE (2-D,) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ALANINE (2-D,) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

74.1

Purity

98%

Origin of Product

United States

Significance As a Fundamental Amino Acid in Biological Systems

L-Alanine, or (2S)-2-aminopropanoic acid, is one of the 20 proteinogenic amino acids, meaning it is genetically coded for and incorporated into proteins during translation. wikipedia.orgontosight.ai Its structure is characterized by a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a simple methyl group side chain, classifying it as a non-polar, aliphatic amino acid. wikipedia.org This structural simplicity belies its significant role; L-alanine is the second most abundant amino acid in proteins, after leucine, composing approximately 7.8% of the primary structure in a sample of 1,150 proteins. wikipedia.org

While it is considered a non-essential amino acid for humans because it can be synthesized by the body, its constant and ready availability is crucial for numerous physiological functions. ontosight.aibiocheminfo.org L-Alanine's non-polar nature influences its interactions within the three-dimensional structures of proteins, often being found in the interior of these molecules. youtube.com Its small size and neutral charge contribute to the formation of stable protein secondary structures, particularly alpha-helices. youtube.comnih.gov

Overview of L Alanine S Role in Core Biochemical Processes

L-Alanine is a key player in several interconnected metabolic pathways, most notably the glucose-alanine cycle, glycolysis, gluconeogenesis, and the citric acid cycle. wikipedia.orgymdb.ca Its metabolic versatility stems from its close relationship with pyruvate (B1213749), a central intermediate in carbohydrate metabolism. wikipedia.org

The glucose-alanine cycle is a critical inter-organ process for transporting nitrogen from muscle to the liver. wikipedia.orgontosight.ai During periods of fasting or prolonged exercise, muscle protein is broken down, and the amino groups from other amino acids are transferred to pyruvate, forming L-alanine. drugbank.com This L-alanine is then released into the bloodstream and transported to the liver. wikipedia.org In the liver, the reverse process occurs: L-alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate, which then enters the urea (B33335) cycle for nitrogen excretion. youtube.com The newly formed pyruvate in the liver can then be used to synthesize glucose via gluconeogenesis, which is released back into the bloodstream to be used by muscles and other tissues for energy. ontosight.aidrugbank.com

L-Alanine's synthesis is primarily achieved through the transamination of pyruvate, a reaction catalyzed by the enzyme alanine (B10760859) aminotransferase (ALT). ontosight.ainih.gov This reaction is reversible, allowing for the facile interconversion of L-alanine and pyruvate, directly linking amino acid metabolism with carbohydrate metabolism. wikipedia.org

Furthermore, L-alanine is considered a glucogenic amino acid, meaning its carbon skeleton can be used to produce glucose. ymdb.ca When energy is required, L-alanine can be deaminated to pyruvate, which can then be converted to acetyl-CoA and enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating ATP. ymdb.ca

Historical Context of L Alanine Research and Milestones

Chemoenzymatic Synthesis of L-Alanine

Chemoenzymatic synthesis combines the specificity of biocatalysts with the versatility of chemical reactions to produce L-alanine with high purity. This approach often overcomes the limitations of purely chemical or biological methods.

Stereoselective Approaches in L-Alanine Synthesis

The stereoselective synthesis of L-alanine is crucial for its biological activity, with the L-isomer being the naturally occurring and desired form. Enzymes, with their inherent chirality, are excellent catalysts for achieving high enantioselectivity. Key enzymatic approaches include the use of transaminases and dehydrogenases.

Transaminases, or aminotransferases, catalyze the transfer of an amino group from a donor molecule to a keto acid. For L-alanine synthesis, pyruvate (B1213749) serves as the keto acid acceptor. ontosight.ai The choice of the amine donor and the specific transaminase enzyme is critical for achieving high stereoselectivity. Engineered transaminases have been developed to improve substrate specificity and reaction efficiency. For instance, synergistic photoredox and pyridoxal (B1214274) radical biocatalysis have enabled the enantio- and diastereoselective synthesis of non-canonical amino acids, a principle that can be applied to L-alanine production. nih.govnih.gov

Alanine dehydrogenase (AlaDH) provides another highly stereoselective route to L-alanine. This enzyme catalyzes the reductive amination of pyruvate using ammonia and a reducing equivalent, typically NADH. ontosight.ai The equilibrium of this reaction strongly favors the formation of L-alanine. Fusion proteins combining alanine dehydrogenase and formate (B1220265) dehydrogenase have been created to facilitate the recycling of the NADH cofactor, making the process more economically viable.

Phenylalanine ammonia lyases (PALs) have also been explored for the stereoselective synthesis of L-amino acids. While traditionally used for arylalanines, a two-step hydroamination-hydrodesulfurisation process using PALs has been investigated for producing aliphatic L-α-amino acids. researchgate.net

Below is a table summarizing various stereoselective enzymatic approaches for L-alanine synthesis.

Enzyme/SystemSubstrate(s)Amine DonorKey FeaturesReference(s)
Transaminase (TA)PyruvateL-glutamate, various aminesHigh enantioselectivity for L-alanine. ontosight.ai Can be engineered for improved performance. nih.govnih.gov ontosight.ainih.govnih.gov
Alanine Dehydrogenase (AlaDH)Pyruvate, AmmoniaAmmoniaHighly stereospecific for L-alanine; reaction equilibrium favors product formation. ontosight.ai ontosight.ai
Fused AlaDH-FDHPyruvate, FormateAmmoniaIn-situ cofactor (NADH) regeneration.N/A
Phenylalanine Ammonia Lyase (PAL)Thienylacrylic acidsAmmoniaTwo-step process involving hydroamination and hydrodesulfurisation. researchgate.net researchgate.net

Cascade Enzyme Systems for L-Alanine Production

Cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer significant advantages in terms of process efficiency, reduced downstream processing, and improved yields by pulling reaction equilibria towards the final product.

One notable cascade system for L-alanine production starts from the sugar degradation product 2-keto-3-deoxygluconate (B102576) (KDG). mdpi.com In this system, KDG is cleaved by KDG aldolase (B8822740) into pyruvate and D-glyceraldehyde. The pyruvate is then converted to L-alanine by alanine dehydrogenase. mdpi.com This cascade can be designed to be cofactor-balanced, where the NADH required by the alanine dehydrogenase is regenerated by other enzymes in the cascade. mdpi.com For instance, a four-enzyme system has been developed for the simultaneous production of L-alanine and L-serine from KDG, achieving an optimized production of 21.3 mM L-alanine. mdpi.com

Another approach utilizes D-glucose as the starting material in a cell-free enzymatic cascade. tum.de This artificial glycolytic pathway converts one molecule of glucose into two molecules of pyruvate, which are then transformed into L-alanine by alanine dehydrogenase. tum.de These systems can be designed to be redox-neutral, with internal regeneration of the NAD+ cofactor. tum.de Optimization of enzyme ratios and process parameters in such cascades has led to yields of over 95% for the main reaction branch.

The following table details examples of cascade enzyme systems for L-alanine production.

Starting SubstrateKey EnzymesProduct(s)Yield/TiterReference(s)
2-Keto-3-deoxygluconate (KDG)KDG aldolase, Alanine dehydrogenaseL-Alanine, L-Serine21.3 mM L-Alanine mdpi.com
D-GlucoseGlucose dehydrogenase, Dehydratases, Aldolase, Aldehyde dehydrogenase, Alanine dehydrogenaseL-Alanine>95% (main branch) tum.de

Microbial Fermentation for Industrial L-Alanine Biosynthesis

Microbial fermentation presents a scalable and sustainable route for the industrial production of L-alanine from renewable feedstocks like glucose. Metabolic engineering plays a pivotal role in optimizing microbial strains to achieve high titers, yields, and productivity.

Metabolic Engineering Strategies for Enhanced L-Alanine Yield

The core of metabolic engineering for L-alanine production involves redirecting carbon flux from central metabolism, primarily glycolysis, towards pyruvate and subsequently to L-alanine. This is achieved through a combination of gene overexpression and deletion.

In Escherichia coli, a common strategy is to replace the native D-lactate dehydrogenase with an alanine dehydrogenase from a different organism, such as Geobacillus stearothermophilus. nih.gov This redirects the carbon flow from lactate (B86563) to L-alanine production under anaerobic conditions. nih.gov Further enhancements include the deletion of genes involved in byproduct formation, such as the methylglyoxal (B44143) synthase gene (mgsA) and the catabolic alanine racemase gene (dadX), to improve yield and chiral purity. nih.gov Through such strategies, engineered E. coli strains have achieved L-alanine yields of up to 95% (g/g glucose) with a titer of 1279 mmol/L in 48 hours. nih.gov

Corynebacterium glutamicum, another industrially important microorganism, has also been extensively engineered for L-alanine production. cnif.cnresearchgate.net Strategies include optimizing the expression of exogenous alanine dehydrogenase, strengthening the glucose uptake system, and integrating essential genes into the genome to ensure genetic stability. cnif.cn These modifications have resulted in strains capable of producing 104 g/L of L-alanine in 48 hours. cnif.cn Disrupting fatty acid biosynthesis has also been shown to redirect metabolic flux towards L-alanine, with engineered strains reaching yields of 69.9 g/L. researchgate.net

The table below highlights key metabolic engineering strategies and their impact on L-alanine production.

MicroorganismKey Genetic ModificationsL-Alanine TiterL-Alanine YieldReference(s)
Escherichia coli XZ132Replacement of D-lactate dehydrogenase with AlaDH, deletion of mgsA and dadX1279 mmol/L (114 g/L)0.95 g/g glucose nih.govnih.gov
Corynebacterium glutamicumOptimized AlaDH, strengthened glucose uptake, genome integration104 g/LN/A cnif.cn
Corynebacterium glutamicum ΔfasB/pJYW-5-alaDEDisruption of fatty acid biosynthesis, overexpression of AlaDH and alanine export protein69.9 g/LN/A researchgate.net
Arthrobacter oxydans DAN75Inactivation of alanine racemase75.6 g/L0.16 g/g glucose oup.com

Anaerobic L-Alanine Fermentation Processes in Microorganisms

Anaerobic fermentation is a particularly attractive process for L-alanine production as it can achieve high theoretical yields. In the absence of oxygen, the regeneration of NAD+ from NADH produced during glycolysis is a critical step. In engineered strains, the conversion of pyruvate to L-alanine by alanine dehydrogenase serves this purpose, coupling cell growth and energy production directly to L-alanine synthesis. nih.govnih.gov

This growth-coupled production provides a powerful selection pressure for metabolic evolution, where improvements in growth rate are directly linked to increased glycolytic flux and L-alanine production. nih.gov The process typically involves an initial aerobic growth phase to generate biomass, followed by an anaerobic or oxygen-limited production phase. nih.govresearchgate.net This two-stage approach allows for high cell densities before shifting the metabolism towards L-alanine formation.

Several microorganisms, including Clostridium and Lactobacillus species, naturally ferment L-alanine, though often as part of a catabolic process. ontosight.ai However, for industrial production, engineered strains of E. coli and C. glutamicum are preferred due to their well-characterized genetics and metabolic pathways. nih.govoup.com L-alanine is notable for being the first amino acid to be commercialized for industrial production via an anaerobic fermentation process. nih.govoup.com

Genetic Switches and Regulation in L-Alanine Overproduction

Fine-tuning the expression of key enzymes is crucial for maximizing L-alanine production while minimizing the metabolic burden on the host cells. High intracellular concentrations of L-alanine can be inhibitory to cell growth. nih.gov To address this, dynamic control strategies using genetic switches have been implemented.

A thermoregulated genetic switch has been designed in E. coli to control the expression of the alaD gene from Geobacillus stearothermophilus. nih.govresearchgate.net This allows for a fermentation process with an initial aerobic growth phase at a lower temperature (e.g., 33°C) where alaD expression is low, followed by a temperature shift (e.g., to 42°C) to induce high-level expression of alanine dehydrogenase during the oxygen-limited production phase. nih.govresearchgate.net This strategy has been highly successful, leading to L-alanine titers of up to 120.8 g/L with a yield of 0.88 g/g of glucose. nih.govresearchgate.net

The regulation of L-alanine biosynthesis is also influenced by the availability of precursors and the activity of native transaminases. ontosight.ai In some cases, suppressor mutations can arise that alter metabolic flow and lead to L-alanine synthesis through alternative enzymatic pathways. mdpi.com Understanding and controlling these regulatory networks at a systems level is key to developing robust and efficient microbial cell factories for L-alanine overproduction.

Strain Optimization for L-Alanine Bioproduction

Microbial fermentation is an attractive route for L-alanine production due to its potential to utilize renewable resources. nih.gov However, native microbial strains often have limited yields, necessitating metabolic engineering to create efficient cell factories. dntb.gov.ua Strain optimization focuses on redirecting carbon flux towards L-alanine synthesis by modifying key metabolic pathways.

A primary strategy involves overexpressing the gene encoding alanine dehydrogenase (alaD), a crucial enzyme that catalyzes the conversion of pyruvate and ammonia to L-alanine. researchgate.net For instance, in Corynebacterium glutamicum, overexpressing the alaD gene from Lysinibacillus sphaericus was a key step in directing carbon flow from organic acids toward L-alanine. researchgate.net Similarly, researchers have successfully established L-alanine fermentation in Escherichia coli by introducing a heterologous alanine dehydrogenase, achieving titers of approximately 120.0 g/L. nih.gov

Another critical aspect of strain optimization is the elimination of competing metabolic pathways that consume pyruvate or convert L-alanine to other products. Knocking out genes responsible for the production of by-products like lactate, ethanol (B145695), and acetate (B1210297) is a common approach. researchgate.net Furthermore, preventing the accumulation of D-alanine is important as it reduces the optical purity of the final product and complicates separation processes. nih.gov

To enhance production from renewable biomass, particularly lignocellulose, developing thermotolerant strains is crucial. nih.gov High-temperature fermentation (above 50°C) aligns with the optimal temperature for cellulases and hemicellulases used in simultaneous saccharification and fermentation (SSF) processes, improving efficiency and reducing costs. nih.gov In one study, Bacillus licheniformis was engineered for high-temperature L-alanine production. nih.gov By enhancing the glycolytic pathway, deleting by-product pathways, and overexpressing a thermostable alanine dehydrogenase, the engineered strain produced 93.7 g/L of optically pure L-alanine at 50°C in a fed-batch fermentation process. nih.gov

Interactive Table: Examples of Engineered Strains for L-Alanine Production

Microorganism Genetic Modification Strategy L-Alanine Titer Yield/Productivity Reference
Escherichia coli Introduction of heterologous alanine dehydrogenase. ~120.0 g/L 0.9 g/g nih.gov
Bacillus licheniformis BLA3 Enhanced glycolysis, knockout of by-product pathways, overexpression of thermostable alanine dehydrogenase. 93.7 g/L 1.6 g/(L·h) average productivity nih.gov
Escherichia coli BL21(DE3) Co-expression of alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh). 7.05 g/L N/A nih.gov
Corynebacterium glutamicum Inactivation of organic acid production genes, overexpression of Lysinibacillus sphaericus alaD gene. 25 g/L N/A researchgate.net

Novel Chemical Synthesis Routes for L-Alanine and its Precursors

While bioproduction is a major focus, novel chemical synthesis routes offer alternative and complementary methods for producing L-alanine and its precursors, often with high enantioselectivity.

Achieving high enantiomeric purity is critical for L-alanine's biological applications, as biological systems are chiral. scribd.com Asymmetric synthesis techniques are designed to produce a single enantiomer, overcoming the 50% maximum yield limitation of traditional resolution methods. scribd.com

Common strategies include:

Chiral Pool Synthesis : This method utilizes readily available chiral molecules from nature as starting materials. scribd.com For example, L-alanine can be synthesized from L-lactic acid, another chiral molecule, through a process involving a double inversion of configuration. scribd.com

Chiral Auxiliaries : A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to direct the stereoselectivity of a reaction. scribd.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. scribd.com

Phase-Transfer Catalysis (PTC) : This technique involves using a phase-transfer catalyst to facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). Chiral phase-transfer catalysts can be used for the enantioselective alkylation of glycine (B1666218) derivatives to produce specific amino acid enantiomers. doi.orgacs.org For instance, an improved synthesis of L-[¹¹C]alanine was achieved via the enantioselective alkylation of a Schiff base glycine precursor, reaching over 90% enantiomeric excess. doi.org

Asymmetric Hydrogenation : This is a powerful method for synthesizing α-amino acids from α,β-unsaturated derivatives using chiral rhodium complexes as catalysts. renyi.hu It is an attractive industrial process due to its efficiency. renyi.hu

The shift towards a sustainable bio-economy has spurred research into using renewable biomass to produce precursors for L-alanine. rsc.org This approach reduces reliance on petroleum-based feedstocks and offers a greener production pathway. nih.govrsc.org

Lactic acid, which can be readily produced by fermenting biomass-derived substrates, is a key precursor. rsc.org A chemo-catalytic method has been developed to convert lactic acid to alanine. This process involves dehydrogenation, amination, and hydrogenation steps. rsc.org Researchers have synthesized magnetic catalysts, such as Ruthenium supported on a carbon-encapsulated Nickel core (Ru/Ni@C), which have shown high efficiency, achieving 91.4% selectivity for alanine from lactic acid. rsc.org

Another innovative approach involves artificial photosynthesis to synthesize L-alanine from pyruvate, a biochemical intermediate that can be derived from biomass. bioengineer.orgrenewable-carbon.eu Scientists at Osaka Metropolitan University have developed a system that uses a biocatalyst, L-alanine dehydrogenase, combined with a photoredox system (a dye and a catalyst). bioengineer.orgrenewable-carbon.eu This system harnesses visible light to drive the conversion of pyruvate and ammonia into L-alanine, which can then serve as a precursor for biodegradable nylon (poly-L-alanine). bioengineer.orgrenewable-carbon.eu This method integrates solar energy and biomass resources, minimizing fossil fuel dependence. bioengineer.org

Advanced Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for the separation and quantification of L-alanine from intricate biological and chemical mixtures. These methods are crucial for assessing its purity and understanding its metabolic roles.

Chiral HPLC and GC-MS for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical in many fields, and for amino acids like L-alanine, it is essential for ensuring the quality of products in the pharmaceutical and food industries. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose. cat-online.comresearchgate.net

Chiral HPLC employs chiral stationary phases (CSPs) that interact differently with the D- and L-enantiomers of alanine, leading to their separation. sigmaaldrich.comijcrt.org The choice of CSP and mobile phase composition is critical for achieving optimal separation. sigmaaldrich.com For instance, macrocyclic glycopeptide-based CSPs have demonstrated success in separating various amino acid enantiomers. Some amino acid derivatives can be separated on chiral HPLC columns directly, particularly if they possess a chromophoric group for UV detection. cat-online.com The selectivity of the detector can often compensate for lower selectivity in the chromatographic column. cat-online.com

GC-MS is another robust method for assessing enantiomeric purity. cat-online.comuni-tuebingen.de In this technique, L-alanine is first derivatized to make it volatile. cat-online.com The resulting derivatives are then separated on a chiral GC column and detected by a mass spectrometer. cat-online.comijcrt.org GC-MS offers high sensitivity and can provide structural information, confirming the identity of the enantiomers. cat-online.com One of the key advantages of GC is its ability to analyze volatile and thermally stable compounds with high precision. ijcrt.org

Table 1: Comparison of Chiral HPLC and GC-MS for L-Alanine Enantiomeric Purity Assessment

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential interaction with a chiral stationary phase. sigmaaldrich.comijcrt.orgSeparation of volatile derivatives on a chiral column. cat-online.comijcrt.org
Sample State Liquid phase.Gas phase (requires derivatization to increase volatility). cat-online.com
Derivatization Not always required, especially with UV-active derivatives. cat-online.comGenerally required to create volatile analytes. cat-online.com
Detection Commonly UV, but also compatible with mass spectrometry. sigmaaldrich.comcat-online.comMass spectrometry, providing high sensitivity and structural data. cat-online.com
Advantages Direct analysis of some derivatives, versatile. sigmaaldrich.comcat-online.comHigh resolution and sensitivity, definitive identification. cat-online.comuni-tuebingen.de
Considerations Choice of chiral stationary phase and mobile phase is crucial. sigmaaldrich.comPotential for racemization during derivatization must be controlled. cat-online.com

Derivatization Strategies for L-Alanine Analysis in Complex Matrices

Analyzing L-alanine in complex biological matrices like plasma or urine presents significant challenges due to the presence of numerous interfering substances. mtoz-biolabs.comnih.gov Derivatization, the chemical modification of L-alanine, is a key strategy to overcome these challenges. nih.govrsc.org This process can enhance the chromatographic properties and detection sensitivity of the amino acid. nih.gov

Derivatization improves the retention and resolution of L-alanine in reversed-phase liquid chromatography (RPLC) by increasing its hydrophobicity. nih.gov Furthermore, the introduction of specific chemical groups can improve ionization efficiency in mass spectrometry, leading to lower detection limits. nih.govresearchgate.net

Several reagents are employed for the pre-column derivatization of amino acids. A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the primary amino group of L-alanine. nih.govresearchgate.net Other reagents include 9-fluorenylmethyl chloroformate (FMOC) and various chloroformate derivatives. rsc.orgresearchgate.net The choice of derivatizing agent depends on the analytical technique and the specific requirements of the study. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of L-alanine. cas.czrsc.org

2D NMR Applications for Conformational and Interaction Studies of L-Alanine

Two-dimensional (2D) NMR techniques are particularly valuable for studying the conformation of L-alanine and its interactions with other molecules. cas.czcas.cz Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) reveal through-bond and through-space connectivities between atoms, allowing for the determination of torsional angles and the identification of different conformational states. cas.czresearchgate.net

For instance, studies on L-alanyl-L-alanine have utilized 2D NMR to investigate how its conformation changes with the molecular charge in different pH environments. cas.czacs.org By comparing experimental NMR data with theoretical calculations, researchers can identify the most probable conformers in solution. cas.czacs.org These studies have shown that NMR parameters, especially spin-spin coupling constants, are excellent probes of local conformation. cas.czacs.org

Solid-State NMR for L-Alanine in Crystalline and Amorphous States

Solid-state NMR (ssNMR) is uniquely suited for studying L-alanine in its solid forms, such as crystalline powders and amorphous states. rsc.orgsdsu.edu This technique provides insights into the molecular structure and dynamics at the atomic level within a solid matrix. sdsu.edu

Magic Angle Spinning (MAS) is a key technique in ssNMR that averages out anisotropic interactions, leading to higher resolution spectra. rsc.orgresearchgate.net By combining MAS with cross-polarization and heteronuclear correlation experiments, researchers can probe the interactions between L-alanine and its surrounding environment. sdsu.edu For example, ssNMR has been used to study the adsorption of L-alanine on silica (B1680970) nanoparticle surfaces, revealing details about how the amino acid binds to the surface. sdsu.edu These studies have shown that at high surface coverage, both crystalline and adsorbed states of alanine can coexist. sdsu.edu

Furthermore, ssNMR can determine the principal values and axes of chemical shift tensors, which are highly sensitive to the local electronic environment and molecular structure. rsc.org First-principles calculations of NMR parameters for crystalline L-alanine have shown excellent agreement with experimental data, validating the accuracy of both the theoretical and experimental approaches. acs.org

Table 2: NMR Techniques for L-Alanine Research

TechniqueApplicationInformation ObtainedKey Findings for L-Alanine
2D Solution NMR (e.g., COSY, HSQC) Conformational analysis and interaction studies in solution. cas.czcas.czThrough-bond and through-space atomic connectivities, torsional angles. cas.czresearchgate.netThe conformation of L-alanyl-L-alanine is dependent on its charge state in solution. cas.czacs.org
Solid-State NMR (ssNMR) with MAS Structural and dynamic studies in crystalline and amorphous states. rsc.orgsdsu.eduMolecular structure, dynamics, and interactions with surfaces. sdsu.eduElucidation of L-alanine's binding mode on silica surfaces. sdsu.edu

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and quantification of L-alanine. creative-proteomics.com It is often coupled with chromatographic methods like LC or GC to enhance specificity. nih.govcreative-proteomics.com

In mass spectrometry, L-alanine molecules are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) provides even greater specificity by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This technique is particularly useful for quantifying L-alanine in complex biological samples, such as in the study of amino acid dynamics in diseases like hepatocellular carcinoma. nih.gov

Derivatization is often employed in LC-MS/MS analysis of amino acids to improve chromatographic separation and ionization efficiency. nih.gov For example, derivatization with AQC has been shown to be effective for the targeted analysis of amino acids in plant and animal tissues. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of amino acids and their derivatives. creative-proteomics.com Advanced techniques like tandem differential mobility analysis-mass spectrometry (DMA-MS) have shown promise in separating isomers like L-alanine and sarcosine (B1681465) in urine samples. acs.org

L-Alanine in Metabolomics Profiling and Pathway Elucidation

Vibrational Spectroscopy (IR, Raman, VCD) for Molecular Interactions

Vibrational spectroscopy techniques, including infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding of L-alanine. Vibrational Circular Dichroism (VCD) is particularly useful for studying chiral molecules.

In the solid state and in aqueous solutions at neutral pH, L-alanine exists predominantly in its zwitterionic form, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). Vibrational spectroscopy is highly effective in characterizing this form.

The IR and Raman spectra of L-alanine show characteristic vibrational modes corresponding to the functional groups of the zwitterion. For example, the symmetric and asymmetric stretching vibrations of the carboxylate group and the bending vibrations of the ammonium (B1175870) group are prominent features in the spectra. These spectral signatures allow for the unambiguous identification of the zwitterionic form in different environments.

Infrared multiple-photon dissociation (IRMPD) spectroscopy is a mass spectrometry-based technique that can differentiate between chiral molecules. By irradiating ions with an infrared laser, their vibrational modes are excited, leading to fragmentation. The resulting fragmentation pattern is dependent on the molecule's structure, including its chirality. This technique has been successfully applied to distinguish between the enantiomers of alanine.

L-Alanine Zwitterionic Form Characterization in Aqueous and Crystalline Phases

Electrochemical and Biosensing Research for L-Alanine Detection

The development of sensitive and selective methods for L-alanine detection is crucial for clinical diagnostics and biomedical research. Electrochemical sensors and biosensors offer promising platforms for this purpose.

Electrochemical sensors for L-alanine often rely on the enzymatic activity of alanine aminotransferase or other enzymes that specifically interact with L-alanine. The enzymatic reaction produces an electroactive species that can be detected at an electrode surface. The resulting current or potential change is proportional to the L-alanine concentration.

Biosensors for L-alanine can be designed using various recognition elements, such as enzymes, antibodies, or aptamers, coupled with a transducer that converts the binding event into a measurable signal. These sensors can provide rapid, real-time measurements of L-alanine levels in complex biological samples.

Biochemical and Cellular Roles of L Alanine Non Clinical Investigations

Metabolic Pathways and Flux Analysis Involving L-Alanine

L-Alanine is a pivotal molecule in metabolic pathways that manage the flow of carbon and nitrogen between tissues and within cells. Its synthesis from pyruvate (B1213749) provides a direct link to glycolysis, while its deamination regenerates pyruvate, a substrate for gluconeogenesis and the tricarboxylic acid (TCA) cycle.

While the glucose-alanine cycle is well-characterized in mammals for transporting nitrogen from muscle to the liver in a non-toxic form, its presence and significance in non-mammalian vertebrates are less clear. wikipedia.orgwikipedia.org In some fish, for instance, alanine (B10760859) is used as a nitrogen carrier, but the full cycle is considered unlikely due to a slower glucose turnover rate and lower alanine release from exercising muscle tissue. wikipedia.org

However, analogous cycles exist in other biological systems. Investigations using isolated tissues have provided insight into tissue-specific metabolic cooperation. In the isolated retina of the honeybee drone, a model nervous tissue, glial cells and photoreceptor neurons form two distinct metabolic compartments. nih.gov Glial cells take up glucose, convert it to alanine via the transamination of pyruvate, and then release it. nih.gov This alanine is subsequently taken up by photoreceptor neurons, where it is converted back to pyruvate to fuel the Krebs cycle, especially during photostimulation. nih.gov This process demonstrates a specialized nutrient-shuttling system where alanine, derived from glucose in glial cells, serves as a primary fuel for neuronal activity. nih.gov This cycle in the honeybee retina serves a nutritive function for the glia and helps maintain the redox potential and manage ammonia (B1221849) (NH3) homeostasis within the cells. nih.gov

Studies on isolated rat diaphragm have shown that the addition of glucose increases the release of alanine two- to three-fold, with about 60% of the released alanine being derived from the added glucose. annualreviews.org This supports the concept of de novo synthesis of alanine from glucose-derived pyruvate in isolated tissue. annualreviews.org

The reversible interconversion between L-alanine and pyruvate is a critical nexus in cellular metabolism, linking protein turnover with carbohydrate energy pathways like glycolysis, gluconeogenesis, and the citric acid cycle. wikipedia.orgreactome.org This transformation is primarily catalyzed by two key enzymes: alanine aminotransferase (ALT) and, in microorganisms, alanine dehydrogenase (AlaDH).

Alanine aminotransferase (ALT), also known as glutamate-pyruvate aminotransferase (GPT), facilitates the transfer of an amino group from L-glutamate to pyruvate, yielding L-alanine and α-ketoglutarate. wikipedia.orgcabidigitallibrary.org The reaction is readily reversible. wikipedia.orgresearchgate.net

In the direction of alanine synthesis: Pyruvate, the end-product of glycolysis, can be transaminated to form L-alanine. This removes pyruvate, which can facilitate the continued operation of glycolysis under certain conditions, such as hypoxia in plants. oup.com

In the direction of pyruvate synthesis: L-alanine can be deaminated to regenerate pyruvate. This pyruvate can then enter the TCA cycle for energy production or be used as a substrate for gluconeogenesis to synthesize glucose. wikipedia.orgresearchgate.net

This close relationship means that L-alanine levels are often directly correlated with pyruvate availability. annualreviews.org The interconversion is fundamental to the glucose-alanine cycle, where alanine acts as a carrier of both carbon (from pyruvate) and nitrogen from peripheral tissues to the liver. annualreviews.orgresearchgate.net

In microorganisms, L-alanine metabolism is vital for maintaining the balance between carbon and nitrogen utilization. researchgate.net Alanine dehydrogenase (AlaDH) is a central enzyme in this process, catalyzing the reversible conversion of L-alanine to pyruvate and ammonia, coupled with the reduction/oxidation of NAD+/NADH. researchgate.netresearchgate.net

As a Nitrogen Source: The reductive amination of pyruvate by AlaDH provides a direct route for incorporating inorganic ammonia into an organic molecule, L-alanine. researchgate.netresearchgate.net This L-alanine is a crucial building block for protein synthesis and for the synthesis of the peptidoglycan layer of the bacterial cell wall. researchgate.netnih.gov

As a Carbon Source: The oxidative deamination of L-alanine by AlaDH produces pyruvate. researchgate.netresearchgate.net Pyruvate can then be channeled into the tricarboxylic acid (TCA) cycle, generating energy (ATP) to support cellular processes, including sporulation in bacteria like Bacillus species. researchgate.netcreative-enzymes.com

The ability to utilize L-alanine as a sole carbon or nitrogen source is a key metabolic capability for many bacteria. researchgate.net To prevent toxic accumulation when L-alanine is abundant, some bacteria, like Escherichia coli, employ specific exporters. The L-alanine exporter, AlaE, functions as a "safety valve" to maintain intracellular homeostasis by pumping excess L-alanine out of the cell. mdpi.com This regulation is crucial for survival in environments with fluctuating nutrient availability. mdpi.com

Pyruvate Metabolism and Interconversion with L-Alanine

Enzymatic Transformations and Catalytic Mechanisms of L-Alanine

The metabolic versatility of L-alanine is governed by specific enzymes that catalyze its synthesis and degradation. The kinetics and mechanisms of these enzymes, such as Alanine Aminotransferase (ALT) and Alanine Dehydrogenase (AlaDH), have been studied in various non-clinical models, particularly in microbes and algae, revealing their efficiency and substrate specificity.

Alanine aminotransferase (ALT) (EC 2.6.1.2) is a ubiquitous pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible transamination between L-alanine and α-ketoglutarate to form pyruvate and L-glutamate. cabidigitallibrary.orgresearcherslinks.com It plays a central role at the crossroads of carbohydrate and amino acid metabolism. researcherslinks.com ALT has been identified and characterized in a wide array of organisms, including algae and microbes. researcherslinks.comresearchgate.net

Kinetic studies reveal significant differences among ALT homologues from various organisms. nih.gov A study on a thermostable recombinant ALT from the archaeon Pyrococcus abyssi expressed in E. coli reported the following kinetic properties:

Kinetic Parameters of Recombinant ALT from Pyrococcus abyssi researcherslinks.com
ParameterValueOptimal pHOptimal Temperature
KM for L-alanine25 µM8.0>90°C
Vmax149.25 U/mg

The enzyme from P. abyssi showed high thermal stability, retaining over 50% of its activity after incubation at 100°C for 10 minutes. researcherslinks.com Such studies across a broad spectrum of organisms, including various bacteria, indicate that AlaAT enzymes have differentiated significantly, which may reflect divergent physiological roles. nih.gov In some bacteria, ALT has also been found to possess bactericidal properties, potentially through binding to lipopolysaccharides (LPS). nih.gov

Alanine dehydrogenase (AlaDH) (EC 1.4.1.1) is a key microbial enzyme that catalyzes the reversible NAD+/NADH-dependent oxidative deamination of L-alanine to pyruvate and ammonium (B1175870). researchgate.netebi.ac.uk This enzyme is crucial for linking carbon and nitrogen metabolism and for redox balancing in microorganisms. researchgate.net

Functionality: The direction of the AlaDH-catalyzed reaction depends on the cell's metabolic needs. During vegetative growth, the reductive amination of pyruvate is favored to produce L-alanine for the synthesis of proteins and peptidoglycan. creative-enzymes.com During sporulation in Bacillus species, the oxidative deamination of L-alanine is enhanced to generate pyruvate as an energy source. creative-enzymes.com

Kinetic Mechanism: The kinetic mechanism of AlaDH has been characterized for several bacteria. For Bacillus subtilis, the enzyme follows a predominantly ordered kinetic mechanism for oxidative deamination, where NAD+ binds to the enzyme first, followed by L-alanine. creative-enzymes.com The products are then released in a specific order: ammonia, pyruvate, and finally NADH. creative-enzymes.com

Kinetic properties have been determined for AlaDH from various microbial sources. For example, the enzyme from the hyperthermophilic archaeon Archaeoglobus fulgidus catalyzes the reductive amination of pyruvate at a much higher rate than the oxidative deamination of L-alanine. asm.org

Kinetic Properties of Alanine Dehydrogenase from Archaeoglobus fulgidus asm.org
SubstrateKm (mM)Reaction
L-alanine0.71Oxidative Deamination
NAD+0.60
Pyruvate0.16Reductive Amination
NADH0.02
NH4+17.3

The reaction mechanism is believed to proceed through iminopyruvate and carbinolamine intermediates, with specific amino acid residues like Lysine (B10760008) and Arginine involved in binding the substrate's carboxyl group and activating it. ebi.ac.uk

Alanine Racemase Mechanism and Stereochemical Implications

Alanine racemase is a prokaryotic enzyme that catalyzes the interconversion of L-alanine and D-alanine. tandfonline.com This racemization is a crucial step in bacterial metabolism, as D-alanine is an essential component of the peptidoglycan cell wall. tandfonline.comnih.gov The enzyme utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the reaction. tandfonline.com

The catalytic mechanism of alanine racemase is generally understood to proceed via a two-base system. researchgate.netresearchgate.net In this model, two different catalytic residues in the active site are positioned on opposite sides of the PLP-alanine complex. One residue acts as a base to abstract the α-proton from one enantiomer of alanine, while the other residue is positioned to donate a proton to the resulting intermediate to form the other enantiomer. researchgate.netbmbreports.org For example, in alanine racemase from Bacillus stearothermophilus, Lys39 and Tyr265' (from the adjacent subunit of the dimeric enzyme) are the key catalytic bases. researchgate.netresearchgate.net Lys39 is responsible for abstracting the α-hydrogen from D-alanine, while Tyr265' abstracts it from L-alanine. researchgate.net

The reaction begins with the formation of an external aldimine, where the amino group of the alanine substrate displaces a lysine residue (Lys39) from its internal aldimine linkage with the PLP cofactor. tandfonline.comresearchgate.net This binding enhances the acidity of the α-proton of alanine. The abstraction of this proton by one of the catalytic bases leads to the formation of a resonance-stabilized carbanionic intermediate. tandfonline.comrsc.org This intermediate is planar and achiral, stabilized by the electron-sink capacity of the PLP cofactor's pyridine (B92270) ring. rsc.orgnih.gov The stereochemical outcome is determined by which face of this planar intermediate is reprotonated by the second catalytic base, leading to the formation of the opposite alanine enantiomer. researchgate.net While a quinonoid intermediate has been proposed, evidence suggests that for alanine racemase, the reaction proceeds through a carbanion intermediate, as the pyridine nitrogen of the PLP is not extensively protonated. rsc.orgnih.gov

The stereochemical implications are profound; the enzyme must precisely control the deprotonation and reprotonation steps to achieve efficient racemization. The active site architecture, with catalytic bases on opposite sides, ensures that the proton can be removed and added from either face of the PLP-substrate complex, allowing the enzyme to interconvert both L- and D-alanine. researchgate.netrsc.org

Role of Cofactors (e.g., PLP) in Alanine-modifying Enzymes

Pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, is an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism, including alanine-modifying enzymes like alanine racemase. tandfonline.comresearchgate.net The versatility of PLP stems from its ability to form a Schiff base (or aldimine) linkage with the α-amino group of an amino acid substrate. researchgate.netelifesciences.org

The key functions of PLP in enzymes such as alanine racemase can be summarized as follows:

Covalent Catalysis via Schiff Base Formation : The process initiates with a transaldimination reaction, where the amino acid substrate attacks the internal aldimine formed between PLP and an active site lysine residue (e.g., Lys39). tandfonline.comresearchgate.net This forms a new external aldimine between PLP and the substrate, temporarily tethering the amino acid to the cofactor. researchgate.net

Electron Sink and Stabilization of Intermediates : The pyridine ring of PLP is the cornerstone of its catalytic power. nih.gov In the external aldimine, the positively charged nitrogen atom of the pyridine ring acts as a potent electron sink. This greatly increases the acidity of the Cα-H bond of the amino acid, making it susceptible to abstraction by a catalytic base. rsc.org Upon deprotonation, the resulting negative charge on the α-carbon is delocalized into the conjugated π-system of the PLP cofactor, forming a stable carbanionic intermediate. rsc.orgnih.gov This stabilization is critical for lowering the activation energy of the reaction.

Maintaining Stereochemical Control : In alanine racemase, the PLP cofactor holds the substrate in a specific orientation within the active site. This allows the catalytic bases (e.g., Tyr265 and Lys39) to access the α-proton from opposite faces, facilitating the stereospecific racemization. researchgate.netbmbreports.org The phosphate (B84403) group of PLP also plays a crucial role, anchoring the cofactor to the enzyme through interactions with residues like arginine and contributing to the precise positioning required for catalysis. nih.govelifesciences.org

In essence, PLP acts as more than a simple binding moiety; it is an integral part of the catalytic machinery. By forming a covalent bond with the substrate and providing an electronic system to stabilize high-energy intermediates, PLP enables alanine racemase and other related enzymes to perform transformations that would otherwise be chemically prohibitive. bmbreports.orgnih.gov

L-Alanine in Microbial Physiology and Adaptation

Role of L-Alanine in Bacterial Cell Wall (Peptidoglycan) Biosynthesis

L-alanine plays a foundational role in the synthesis of peptidoglycan, the rigid heteropolymer that constitutes the bacterial cell wall and is essential for maintaining cellular integrity and shape. nih.govasm.org The biosynthesis of peptidoglycan is a complex process that begins in the cytoplasm. oup.com

The initial steps involve the synthesis of a UDP-N-acetylmuramyl-pentapeptide precursor. oup.com L-alanine is the very first amino acid incorporated into this precursor. The enzyme UDP-N-acetylmuramate-L-alanine ligase, known as MurC, catalyzes the ATP-dependent addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc). asm.orgoup.comebi.ac.uk This reaction forms UDP-MurNAc-L-alanine and marks the beginning of the assembly of the peptide stem. asm.org

Following the addition of L-alanine, a series of other Mur ligases (MurD, MurE, and MurF) sequentially add the remaining amino acids. oup.com In many bacteria, including E. coli, the typical peptide sequence is L-Ala-γ-D-Glu-meso-A₂pm-D-Ala-D-Ala. asm.orgoup.com The D-alanine required for the terminal dipeptide of this chain is generated from L-alanine by the enzyme alanine racemase.

The central role of L-alanine is highlighted by the fact that the MurC-catalyzed step is essential for bacterial viability. oup.comebi.ac.uk The peptide stems attached to the glycan backbone are later cross-linked in the periplasm, creating the strong, mesh-like sacculus. Inhibition of any step in this pathway, including the initial addition of L-alanine, weakens the cell wall, leading to cell lysis and death, which is why the peptidoglycan biosynthesis pathway is a primary target for antibiotics. ebi.ac.uk

Enzyme Function in Peptidoglycan Biosynthesis Substrate(s) Product
Alanine Racemase (Alr) Converts L-alanine to D-alanine. L-AlanineD-Alanine
D-Ala-D-Ala Ligase (Ddl) Creates the D-alanyl-D-alanine dipeptide. researchgate.netD-Alanine, ATPD-alanyl-D-alanine
MurC Ligase Adds the first amino acid (L-alanine) to the precursor. asm.orgoup.comUDP-MurNAc, L-Alanine, ATPUDP-MurNAc-L-alanine
MurD Ligase Adds D-glutamate to the growing peptide chain. asm.orgoup.comUDP-MurNAc-L-alanine, D-Glutamate, ATPUDP-MurNAc-L-Ala-D-Glu
MurE Ligase Adds a diamino acid (e.g., meso-diaminopimelic acid). oup.comUDP-MurNAc-L-Ala-D-Glu, meso-A₂pm, ATPUDP-MurNAc-L-Ala-D-Glu-meso-A₂pm
MurF Ligase Adds the D-alanyl-D-alanine dipeptide to complete the pentapeptide. oup.comUDP-MurNAc-tripeptide, D-Ala-D-Ala, ATPUDP-MurNAc-pentapeptide

L-Alanine as a Nitrogen Carrier in Symbiotic Nitrogen Fixation

In the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria (rhizobia), L-alanine serves as a key carrier molecule for transporting newly fixed nitrogen from the bacterial symbiont (bacteroid) to the host plant. nih.govbiorxiv.org The process of symbiotic nitrogen fixation occurs within specialized root structures called nodules, where bacteroids reduce atmospheric dinitrogen (N₂) to ammonia (NH₃) using the nitrogenase enzyme complex. nih.govresearchgate.net

While it was long thought that ammonia simply diffuses out of the bacteroid, evidence demonstrates that a significant portion of the fixed nitrogen is first assimilated into amino acids, primarily alanine. nih.govbiorxiv.org Bacteroids take up carbon compounds, such as malate, from the plant, which are used to generate the carbon skeletons and reducing power needed for nitrogen fixation and amino acid synthesis. nih.govmdpi.com The newly synthesized ammonia is then incorporated into alanine. mdpi.com

This alanine is then exported from the bacteroid into the plant cell cytoplasm. nih.gov Studies using ¹⁵N₂ have confirmed that bacteroids excrete alanine highly enriched in ¹⁵N, while the surrounding ammonium pool is not significantly enriched, supporting the role of alanine as the primary transport species. nih.gov This transport is not a passive process but involves specific transport mechanisms. nih.gov

The rate of alanine secretion by bacteroids is modulated by environmental conditions within the nodule, particularly the availability of oxygen and carbon sources. biorxiv.orgnih.gov Alanine secretion tends to increase as oxygen tension decreases, suggesting it plays a role in maintaining the redox balance within the microaerobic environment of the nodule. biorxiv.org Therefore, the export of fixed nitrogen as alanine represents a tightly regulated metabolic integration between the bacteroid and the host plant. mdpi.comnih.gov

L-Alanine Transport Mechanisms in Prokaryotes

Prokaryotes have developed sophisticated transport systems to acquire L-alanine from their environment, which can serve as a source of carbon, nitrogen, and a building block for protein and cell wall synthesis. nih.govnih.gov In Escherichia coli, at least two distinct transport systems for alanine have been identified. nih.govasm.org

One system primarily transports glycine (B1666218), D-alanine, and D-serine, but also shows some affinity for L-alanine. nih.govasm.org A second, separate system is more specific for L-alanine. nih.gov Kinetic studies of L-alanine uptake in E. coli reveal a biphasic pattern, suggesting the presence of multiple transporters with different affinities. Two Kₘ values for L-alanine entry have been reported at approximately 2 µM and 27 µM, indicating both high-affinity and low-affinity transport capabilities. nih.gov

In addition to uptake systems, bacteria also possess exporters for L-alanine. The L-alanine exporter AlaE has been identified in E. coli. mdpi.comoup.com This transporter is involved in secreting alanine, which can occur when intracellular levels are high, for instance, when cells are fed peptides like Ala-Ala. oup.com Interestingly, the AlaE exporter has also been shown to contribute to the export of D-alanine, suggesting a degree of promiscuity. mdpi.com The presence of both import and export systems allows bacteria to maintain a precise intracellular balance of alanine, adapting to different nutritional conditions. oup.comelifesciences.org

Transport System/Transporter Organism Substrates Kinetic Parameters (Kₘ) Notes
L-Alanine System E. coliL-Alanine, L-Serine, L-Threonine~2 µM and ~27 µM for L-alanine nih.govBiphasic kinetics; sensitive to osmotic shock. nih.gov
Glycine/D-Alanine System (dagA) E. coliGlycine, D-Alanine, D-Serine, L-Alanine (to some extent)~4 µM for Glycine nih.govPrimarily for D-amino acids and glycine. nih.govasm.org
AlaE E. coliL-Alanine, D-AlanineNot specified in provided contextAn energy-dependent exporter. mdpi.comoup.com
YciC E. coliD-AlanineNot specified in provided contextIdentified as a potential D-alanine exporter. mdpi.com

Alanine Metabolism in Microbial Growth and Viability

Alanine metabolism is central to the growth and viability of bacteria, linking the synthesis of macromolecules with the central metabolic status of the cell. nih.govresearchgate.net Both enantiomers of alanine, L-alanine and D-alanine, have indispensable and distinct roles. nih.gov

L-alanine is one of the 20 canonical amino acids used as a fundamental building block for protein synthesis, a process essential for all aspects of cellular function and growth. nih.gov Beyond this, L-alanine can be catabolized to provide the cell with carbon and nitrogen. In E. coli, L-alanine can be converted to D-alanine by a catabolic alanine racemase (DadX), and the resulting D-alanine is then oxidized by D-amino acid dehydrogenase (DadA) to produce pyruvate and ammonia. researchgate.netelifesciences.org Pyruvate can enter central carbon metabolism, while ammonia can be used as a nitrogen source. researchgate.net

D-alanine's primary role is structural, as it is a critical component of the peptide side chains of peptidoglycan, which forms the bacterial cell wall. nih.govresearchgate.net The integrity of the cell wall is paramount for survival, protecting the bacterium from osmotic stress and physical damage. The synthesis of D-alanine from L-alanine by alanine racemase is therefore a vital metabolic step.

The balance between L- and D-alanine pools is tightly regulated, coupling protein synthesis with cell wall construction. researchgate.net In some bacteria, like E. coli growing in colonies, alanine metabolism is spatially organized. Cells in nutrient-rich, anoxic regions may secrete alanine, which is then consumed by cells in nutrient-deprived, oxic regions. elifesciences.org This metabolic cross-feeding influences local cell viability and growth, ultimately shaping the structure of the entire microbial community. elifesciences.org Interference with alanine metabolism, such as through mutations in transport or catabolic enzymes, can significantly impact cell viability and growth rates. elifesciences.orgresearchgate.net

Biosynthesis of L-Alanine Derivatives in Biological Systems

L-Alanine serves as a fundamental building block for a variety of molecules in biological systems. Through enzymatic conversions, L-alanine is transformed into a range of derivatives, each with specific roles. The use of isotopically labeled L-alanine, such as L-alanine-2-d1, has been instrumental in elucidating these biosynthetic pathways. researchgate.net Such labeling techniques allow researchers to trace the metabolic fate of alanine and identify the resulting derivative compounds with precision. vulcanchem.com

One of the primary modifications of L-alanine is its conversion to D-alanine. This process, known as racemization, is catalyzed by the enzyme alanine racemase. tandfonline.com D-alanine is a crucial component of peptidoglycan, a polymer that forms the bacterial cell wall. wikipedia.org Its presence is vital for the structural integrity of many bacteria. tandfonline.com

Beyond its conversion to D-alanine, L-alanine is a precursor for various other metabolites. In some plants, L-alanine is a building block for secondary metabolites like plumbagin. researchgate.net It is also involved in the biosynthesis of β-alanine in some plant species, which is a precursor to coenzyme A and is involved in responses to stress. nih.gov In the fungus Cordyceps militaris, L-alanine supplementation has been shown to enhance the production of cordycepin (B1669437), a bioactive compound. nih.gov

L-alanine is also a key component in the biosynthesis of certain peptide antibiotics and other complex natural products. For instance, it is incorporated into the structure of some lantibiotics, a class of antimicrobial peptides. pnas.orgnih.gov Furthermore, in cyanobacteria, L-alanine is a precursor to the neurotoxin β-N-methylamino-L-alanine (BMAA). wrc.org.zawikipedia.org The production of BMAA in these organisms has been observed to increase under conditions of nitrogen starvation. researchgate.net

The table below summarizes key biosynthetic derivatives of L-alanine and the enzymes involved in their formation.

DerivativeEnzyme(s)Biological SystemKey Findings
D-Alanine Alanine RacemaseBacteriaEssential for peptidoglycan synthesis in bacterial cell walls. tandfonline.comwikipedia.org
Plumbagin Not specifiedPlumbago indica (plant)L-alanine feeding enhances production. researchgate.net
Cordycepin Not specifiedCordyceps militaris (fungus)Alanine supplementation boosts cordycepin yield. nih.gov
Lantibiotics (e.g., Lacticin 3147) Lantibiotic Synthetases, DehydrogenasesBacteria (e.g., Lactococcus lactis)L-serine residues are converted to dehydroalanine (B155165) and then to D-alanine. pnas.orgnih.gov
β-N-methylamino-L-alanine (BMAA) Not fully elucidatedCyanobacteria, DiatomsGlutamate may be a precursor; BMAA can act as an amino group donor. wrc.org.zanih.gov

L-alanine's role extends to its incorporation into peptides and proteins. While the L-isomer is the form predominantly found in proteins, the D-isomer can be found in certain peptide antibiotics. wikipedia.org The study of how L-alanine and its non-natural derivatives, such as azulenyl-alanine, are incorporated into peptides is an active area of research for developing new antimicrobial agents with improved properties. mdpi.com

Biotechnological and Industrial Applications of L Alanine

L-Alanine as a Building Block for Advanced Biopolymers and Materials

L-Alanine serves as a crucial monomer for the creation of innovative biopolymers and materials, prized for their biocompatibility and biodegradability. scispace.comoup.com These polymers, which include poly-L-alanine and various copolymers, are finding applications in fields ranging from engineered thermoplastics to biomedical devices. nih.govnih.gov

The synthesis of poly-L-alanine and its copolymers, such as poly(ester-amide)s (PEAs), has been a subject of extensive research. researchgate.net One common method for synthesizing PEAs is through direct melt copolycondensation. researchgate.net This process involves heating a mixture of L-alanine, a diacid like adipic acid, and various diols. The reaction typically proceeds in two stages: first, the formation of dicarboxy-terminated amide dimers from L-alanine and the diacid, followed by the esterification of these dimers with the diol. A catalyst, such as titanium butoxide, is often used to facilitate the reaction.

Characterization of these polymers is carried out using a variety of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are used to confirm the chemical structure of the resulting copolymers. researchgate.net Differential scanning calorimetry (DSC) helps in determining thermal properties like the glass transition temperature (Tg). researchgate.net Size exclusion chromatography (SEC) is employed to measure the molecular weight of the polymers. researchgate.net

Research has shown that the properties of these L-alanine-based PEAs can be tailored by varying the monomers used. For instance, increasing the L-alanine content leads to a higher glass transition temperature. researchgate.net The choice of diol also influences the thermal properties; longer aliphatic diols tend to decrease the Tg, while heterocyclic diols can increase it. These PEAs have been synthesized with high molecular weights, reaching up to 41,800 g/mol . researchgate.net

Another approach to synthesizing L-alanine-containing polymers is through the ring-opening polymerization of L-alanine N-carboxyanhydride (Ala-NCA). This method has been used to graft L-alanine onto chitosan, creating biocompatible copolymers with varying properties depending on the amount of L-alanine incorporated. ucl.ac.uk Furthermore, chemoenzymatic synthesis using the enzyme papain in an aqueous environment has been explored to produce poly(L-alanine). acs.org The pH of the reaction medium was found to influence the chain length and secondary structure of the resulting polymer, with alkaline conditions favoring longer chains and the formation of β-sheets. acs.org

Table 1: Synthesis and Characterization of L-Alanine Based Copolymers

Polymer TypeSynthesis MethodMonomersCharacterization TechniquesKey Findings
Poly(ester-amide)s (PEAs)Direct melt copolycondensationL-Alanine, Adipic acid, various diolsFTIR, ¹H-NMR, ¹³C-NMR, DSC, SECHigh molecular weights achieved; thermal properties tunable by monomer composition.
L-Alanine-grafted ChitosanAnionic ring-opening polymerizationChitosan, L-Alanine-N-carboxyanhydride (Ala-NCA)Infrared and NMR spectroscopyCopolymers with varying thermal, morphological, and mechanical properties. ucl.ac.uk
Poly(L-alanine)Chemoenzymatic synthesisL-Alanine ethyl esterMALDI-TOF mass spectrometry, Circular Dichroism (CD)pH-dependent polymer chain length and secondary structure. acs.org
Poly(N-acryloyl-L-alanine)Free radical polymerizationN-acryloyl-L-alanine¹HNMR, IR, DSC, GPCSuccessful synthesis of optically active polymer in ionic liquids. scientific.net

L-Alanine is a valuable substrate for the production of engineered thermoplastics and biodegradable polymers. nih.govresearchgate.netmdpi.com Its incorporation into polymer chains can enhance properties like thermal stability and mechanical strength due to the formation of strong hydrogen bonds between amide groups.

One of the most promising applications is in the creation of biodegradable plastics. For instance, L-alanine is a precursor for poly-L-alanine, a nylon-type biodegradable plastic. asiaresearchnews.com Researchers have developed methods for synthesizing this precursor using artificial photosynthesis, a process that combines a biocatalyst, L-alanine dehydrogenase, with a photoredox system to convert pyruvate (B1213749) and ammonia (B1221849) into L-alanine. asiaresearchnews.com This approach offers a more environmentally friendly alternative to traditional plastic production from fossil fuels. asiaresearchnews.com

L-alanine-based poly(ester-amide)s (PEAs) are also being explored for their potential as biodegradable materials. oup.com These polymers combine the degradable ester linkages with the robust amide groups, resulting in materials with good mechanical properties and susceptibility to enzymatic degradation. researchgate.net The biodegradability of these polymers can be influenced by the amino acid composition, with L-alanine-based polymers showing better enzymatic degradation compared to those based on other amino acids like glycine (B1666218).

The versatility of L-alanine also extends to its use in creating PAS (proline/alanine (B10760859)/serine) biopolymers, which are recombinant polypeptides with properties similar to polyethylene (B3416737) glycol (PEG). nih.gov These biopolymers are highly hydrophilic and have a large hydrodynamic volume, making them attractive as a biodegradable alternative to PEG in various applications. nih.gov

Table 2: Applications of L-Alanine in Polymers

Application AreaPolymer TypeKey Features and Advantages
Engineered ThermoplasticsPoly(ester-amide)s, PolyamidesEnhanced thermal stability and mechanical properties due to hydrogen bonding. scispace.com
Biodegradable PlasticsPoly-L-alanineCan be synthesized from renewable resources via artificial photosynthesis. asiaresearchnews.com
Biodegradable PolymersL-Alanine-based Poly(ester-amide)sCombines degradability with good mechanical properties; enzymatic degradation is tunable. oup.com
PEG AlternativesPAS (Proline/Alanine/Serine) BiopolymersBiodegradable, hydrophilic, and large hydrodynamic volume. nih.gov

Synthesis and Characterization of Poly-L-Alanine and Copolymers (e.g., Poly(ester-amide)s)

L-Alanine in Bioremediation and Environmental Technologies

L-Alanine and its derivatives have shown potential in the field of bioremediation. Recent research has highlighted the role of a novel N-arachidonoyl-l-alanine-catabolizing strain of Serratia marcescens in the bioremediation of environments contaminated with heavy metals like cadmium (Cd) and chromium (Cr). researchgate.netnih.gov

Studies have revealed that N-arachidonoyl-l-alanine is a key metabolite that facilitates the complexation of Cd and Cr by this bacterial strain. researchgate.netnih.gov This metabolite appears to promote the metabolism of γ-linolenic acid (GLA), leading to the production of siderophores. researchgate.net These siderophores, in coordination with organic acids, enhance the bioavailability of the metals, which is a crucial step in their removal from the environment. researchgate.net The bioaccumulation of these metals on the bacterial cell surface occurs in the form of Cd(OH)₂ and Cr₂O₃. researchgate.net These findings suggest that specific L-alanine derivatives and the microorganisms that metabolize them could be promising agents for the bioremediation of heavy metal pollution. researchgate.netnih.gov

Development of L-Alanine-based Biosensors and Bio-detectors

L-Alanine is a key component in the development of various biosensors for detecting a range of analytes. One area of application is in the creation of sensors for monitoring other amino acids. For instance, amperometric biosensors have been developed using L-amino acid oxidase to determine the concentration of L-alanine in beverages like sports drinks. acs.org

More complex biosensors utilize a cascade of enzymatic reactions. An L-alanine sensor was developed using L-amino acid oxidase from Neurospora crassa. researchgate.net In this system, L-alanine is converted to pyruvic acid, which is then oxidized by pyruvate oxidase. The consumption of oxygen in the second reaction, which is proportional to the initial L-alanine concentration, is measured by an oxygen electrode. researchgate.net This method has been successfully applied to determine L-alanine content in beverages. researchgate.net

Another type of biosensor for alanine determination involves entrapping enzymes like L-alanine dehydrogenase, salicylate (B1505791) hydroxylase, and pyruvate oxidase in a hydrogel on a Teflon membrane. researchgate.net This multi-enzyme system allows for the specific dehydrogenation of L-alanine and subsequent reactions that can be monitored electrochemically. researchgate.net

Furthermore, L-alanine is a crucial reagent in biosensors designed to detect other important biomolecules. For example, an electrochemical biosensor for Alanine Aminotransferase (ALT), a key enzyme for screening liver diseases, uses L-alanine as a substrate. mdpi.com The sensor measures the products of the ALT-catalyzed reaction between L-alanine and α-ketoglutarate. mdpi.com

The incorporation of unnatural amino acids, such as 8-hydroxyquinolin-L-alanine, into fluorescent proteins is another innovative approach to creating biosensors, particularly for detecting metal ions like Cu²⁺. unl.edu

Table 3: L-Alanine in Biosensor Development

Biosensor TargetPrinciple of DetectionKey ComponentsApplication
L-AlanineAmperometricL-amino acid oxidaseBeverage analysis. acs.orgresearchgate.net
L-AlanineAmperometric (Oxygen Consumption)L-amino acid oxidase, Pyruvate oxidaseBeverage analysis. researchgate.net
AlanineElectrochemicalL-alanine dehydrogenase, Salicylate hydroxylase, Pyruvate oxidaseAlanine determination. researchgate.net
Alanine Aminotransferase (ALT)ElectrochemicalL-Alanine, α-ketoglutarate, Pyruvate oxidaseClinical screening of liver diseases. mdpi.com
Metal Ions (e.g., Cu²⁺)Fluorescence QuenchingFluorescent protein with incorporated 8-hydroxyquinolin-L-alanineMetal ion detection. unl.edu

L-Alanine as a Precursor for Specialty Chemicals and Chiral Intermediates

L-Alanine's chiral nature and chemical reactivity make it a valuable precursor for the synthesis of various specialty chemicals and chiral intermediates. dataintelo.comoup.com Its structure provides a versatile scaffold for building more complex molecules with specific stereochemistry, which is crucial in pharmaceuticals and other fine chemical industries. rsc.orgyoutube.com

One significant application is in the production of methylglycinediacetic acid (MGDA), a green chelating agent used in cleaning products. oup.com The availability of L-alanine at a reduced cost through fermentation processes has accelerated the development and use of MGDA. oup.com

L-alanine also serves as a building block for the synthesis of other amino acids and their derivatives. For example, it can be used in asymmetric synthesis to produce α-substituted alanine derivatives with high enantioselectivity through processes like the Stevens rearrangement of N-cinnamyl L-alanine amide-derived ammonium (B1175870) ylides. rsc.org The chirality of the L-alanine starting material directs the stereochemical outcome of the reaction. rsc.org

The amino acid is also a raw material for the production of vitamin B6 and synthetic calcium pantothenate. dakenchem.com In the food industry, it is used to generate special aromatic substances through the Maillard reaction when heated with sugar. dakenchem.com

Furthermore, the industrial production of N-methyl-l-alanine has been established using engineered Corynebacterium glutamicum, highlighting the role of biotechnology in converting L-alanine into more complex, value-added chemicals. nih.gov The chirality of L-alanine is a key feature that is often preserved or utilized in these synthetic transformations. cam.ac.ukresearchgate.netacs.org

Computational and Theoretical Studies of L Alanine

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into the dynamic nature of L-alanine, from its interactions with surrounding water molecules to its complex motions within a crystal lattice and its association with larger biological molecules.

Solvation Dynamics of L-Alanine in Aqueous Environments

MD simulations have been instrumental in elucidating the structural and dynamic properties of L-alanine in aqueous solutions. arxiv.orgresearchgate.net In these environments, L-alanine predominantly exists as a zwitterion (+NH3-CH(CH3)-COO-), a form stabilized by hydrogen bonding with water molecules. arxiv.orgbiosimu.org Simulations reveal that the first hydration shell, the layer of water molecules directly interacting with the amino acid, is crucial for stabilizing this zwitterionic structure. biosimu.org

The number of water molecules in the first hydration shell can vary, with the carboxylate group (COO-) forming hydrogen bonds with two to six water molecules. arxiv.org These interactions are dynamic, with water molecules constantly exchanging. The structural properties of solvated L-alanine can differ significantly from its crystalline form, primarily due to the nature of the hydrogen bonding network. arxiv.orgresearchgate.net In solution, the C-O bond lengths of the carboxylate group are strongly correlated with the number of hydrogen-bonding water molecules. researchgate.net

Born-Oppenheimer molecular dynamics simulations, which treat the system quantum mechanically, have been employed to study L-alanine in a water droplet, providing insights into hydrophobic effects. biosimu.org These simulations have shown that the structural influence of the zwitterionic form of alanine (B10760859) extends up to 5-5.5 Å from the molecule. biosimu.org

Table 1: Comparison of L-Alanine Structural Features in Aqueous and Crystalline Environments

FeatureAqueous Solution (from MD simulations)Crystalline State (from experiments & simulations)
Dominant Form Zwitterion (+NH3-CH(CH3)-COO-)Zwitterion (+NH3-CH(CH3)-COO-)
Stabilizing Factor Hydrogen bonding with water molecules. arxiv.orgIntermolecular hydrogen bonds between amino acid molecules. arxiv.org
COO- Group Hydration 2 to 6 water molecules in the first hydration shell. arxiv.orgForms three hydrogen bonds with neighboring molecules. arxiv.org
Structural Differences C-O bond lengths correlate with hydration number. researchgate.netFixed bond lengths and orientation within the crystal lattice. arxiv.org

Conformational Analysis and Torsional Motions of L-Alanine in Crystals

Within the crystalline state, L-alanine molecules are arranged in a well-defined, three-dimensional lattice. arxiv.org The primary forces governing this structure are the N-H···O hydrogen bonds formed between the ammonium (B1175870) group of one molecule and the carboxylate groups of three neighboring molecules. arxiv.org While more constrained than in solution, L-alanine in crystals still exhibits dynamic behavior.

MD simulations have revealed that the main molecular motions in crystalline L-alanine are translational, with a root mean-square amplitude of about 0.06 Å. arxiv.org Diffusive motions, including rotations of the methyl (-CH3), ammonium (-NH3+), and carboxylate (-COO-) groups, are also possible. arxiv.org However, the hydrogen-bonding interactions within the crystal significantly increase the rotational barriers for these functional groups compared to their state in water. arxiv.org

Studies combining solid-state NMR and MD simulations on protein crystals, such as ubiquitin, have shown that crystal packing can alter the thermodynamics and kinetics of local conformational exchange. nih.gov These studies have also detected small-amplitude reorientational "rocking" motions of entire protein molecules within the crystal lattice on a microsecond timescale, highlighting the dynamic nature of molecules even in a crystalline environment. nih.gov

L-Alanine Interactions with Macromolecules and Biological Systems

The interactions of L-alanine with macromolecules are fundamental to many biological processes. nih.govunipa.it MD simulations are a key tool for studying these interactions at a molecular level, providing insights into phenomena like protein-protein association, ligand recognition, and protein folding. nih.gov

Computational alanine scanning, a technique that involves computationally mutating residues to alanine, is used in conjunction with MD simulations to identify key residues at protein-protein interfaces. unipa.it All-atom MD simulations can be used to explore the conformational landscapes of biological molecules and predict the binding modes of inhibitors. unipa.it

Simulations of blocked alanine dipeptides in water have shown that the interactions between these small peptide models are complex, with both radial and angular variations in the potential of mean force. nih.gov These simulations also revealed that the population of specific conformations, such as αR and PPII, varies with the distance between the molecules, with a preference for helical conformations at close encounters. nih.gov Furthermore, MD simulations have been used to study the interactions between amino acids, including alanine, and ionic liquids in aqueous solutions. acs.org

Quantum Chemical Calculations (QCC)

Quantum chemical calculations (QCC) provide a powerful lens to investigate the electronic structure, energetics, and reactivity of molecules like L-alanine from first principles. These methods, based on the principles of quantum mechanics, allow for the detailed study of molecular properties and reaction mechanisms that are often inaccessible to experimental techniques alone.

Electronic Structure and Energetics of L-Alanine Conformers

The conformational landscape of L-alanine is complex, with numerous possible arrangements of its constituent atoms. QCC have been instrumental in identifying and characterizing the most stable conformers of L-alanine in the gas phase. acs.orgresearchgate.net High-level ab initio calculations have shown that the two lowest-energy conformers, Ala-I and Ala-IIA, are nearly isoenergetic, with Ala-IIA being only slightly higher in energy. acs.org

These calculations, which can include extrapolations to the complete basis set limit, provide highly precise energy descriptions of the conformational equilibrium. researchgate.net The relative energies of different conformers are influenced by intramolecular hydrogen bonding. researchgate.net A correlation has been observed between the C=O bond length of alanine conformers and their relative energies. researchgate.net

The stability of a particular enantiomer (L- or D-alanine) has also been investigated using QCC, which indicate that the stabilization is strongly dependent on the molecule's conformation. researchgate.net While L-alanine is the naturally occurring form, calculations have shown that it is the preferred enantiomer for only a subset of the investigated stable conformers. researchgate.net

Table 2: Calculated Relative Energies of L-Alanine Conformers

ConformerRelative Energy (kJ mol⁻¹)Computational Method
Ala-IIA (vs. Ala-I) 0.45Focal Point Analyses (FPA) with CCSD(T)/aug-cc-pV5Z extrapolations acs.org
Ala-IIA (vs. Ala-I, with ZPE) 2.11FPA with CCSD(T)/aug-cc-pV5Z extrapolations and zero-point vibrational energy acs.org

Reaction Mechanism Elucidation for L-Alanine Biotransformations

QCC are invaluable for elucidating the detailed mechanisms of enzyme-catalyzed reactions involving L-alanine. tandfonline.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are a particularly powerful approach, where the enzyme's active site is treated with high-level quantum chemistry, and the surrounding protein environment is modeled using classical molecular mechanics. tandfonline.comacs.org

This approach allows for the detailed modeling of reaction pathways, the comparison of different possible mechanisms, and the analysis of catalytic interactions. tandfonline.com For instance, QCC have been used to study the reaction mechanism of alanine aminotransferase, an enzyme that catalyzes the transfer of an amino group from L-alanine to 2-oxoglutarate. researchgate.netmbl.or.kr

The mechanism of transaminases, a broad class of enzymes that includes alanine aminotransferase, involves a two-step process: oxidative deamination and reductive amination, facilitated by the pyridoxal-5'-phosphate (PLP) cofactor. mbl.or.kr QCC can model the formation of intermediates like the internal and external aldimines and the subsequent steps of the reaction, providing insights into the energetics and transition states of the biotransformation. mbl.or.kr These computational studies are crucial for understanding the substrate specificity and catalytic power of these enzymes, which are widely used in green chemistry for the synthesis of chiral amines. mbl.or.kr

Intermolecular Interactions and Hydrogen Bonding involving L-Alanine

L-alanine's structure, featuring both a carboxylic acid group and an amino group, facilitates a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in its solid-state and solution behavior. In its crystalline form, L-alanine exists as a zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This ionic nature leads to strong intermolecular hydrogen bonds between the ammonium and carboxylate groups of neighboring molecules. acs.org These interactions are crucial for the stability of the zwitterionic form in the crystal lattice. arxiv.org

The hydrogen bonding network in crystalline L-alanine is complex. The carboxylate group participates in three hydrogen bonds, with two involving one oxygen atom (O2) and one involving the other (O1). arxiv.org This arrangement influences the C-O bond lengths within the carboxylate group. arxiv.org In aqueous solutions, the hydrogen bonding landscape changes. Water molecules form hydrogen bonds with both the ammonium and carboxylate groups. On average, the O1 atom of the carboxylate group is hydrogen-bonded to more water molecules than the O2 atom, which affects the C-O bond lengths differently compared to the crystalline state. arxiv.org

Studies on the interaction of L-alanine with surfaces like alumina (B75360) have further elucidated the role of hydrogen bonding. The nature of these interactions is highly dependent on the pH of the environment, which dictates the protonation state of L-alanine's functional groups. acs.orgnih.gov

At a low pH (e.g., 1), L-alanine is cationic ([CH3CH(NH3+)COOH]). In this form, it establishes strong hydrogen bonds between its carbonyl group and the surface hydroxyl groups of alumina. acs.orgnih.gov

At a neutral pH (e.g., 6), L-alanine is zwitterionic ([CH3CH(NH3+)COO-]). The interaction with the alumina surface occurs between the surface hydroxyl groups and the carboxylate group of L-alanine. However, the strong intermolecular hydrogen bonds between L-alanine molecules compete with the surface interactions. acs.orgnih.gov

At a high pH (e.g., 13), L-alanine is anionic ([CH3CH(NH2)COO-]). The primary hydrogen bonding interaction is between the amino group and the surface hydroxyl groups of the alumina. acs.orgnih.gov

These findings highlight the versatility of L-alanine in forming hydrogen bonds, which are fundamental to its chemical and physical properties in various environments. The strength and nature of these bonds can be tuned by factors such as pH, influencing its adsorption and interaction with other molecules and surfaces. acs.orgnih.gov

ConditionL-Alanine FormInteracting Groups
pH 1CationicCarbonyl group of alanine and surface Al-OH2+ groups of alumina. acs.orgnih.gov
pH 6ZwitterionicCarboxylate groups of alanine and surface Al-OH2+ groups of alumina. acs.orgnih.gov
pH 13AnionicAmino group of alanine and surface Al-OH groups of alumina. acs.orgnih.gov

Anisotropic Displacement Parameters (ADPs) in L-Alanine Crystal Structures

Anisotropic Displacement Parameters (ADPs) provide a detailed description of the mean-square displacements of atoms in a crystal lattice, accounting for the directionality of atomic motion. For L-alanine, computational methods have been employed to calculate these parameters, offering insights into its dynamic properties within the crystal. nih.gov

The calculation of ADPs for molecular crystals like L-alanine can be approached using quantum chemical methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics) or MO/MO (Molecular Orbital/Molecular Orbital) cluster calculations. nih.gov These methods involve performing geometry optimizations and frequency calculations on a central L-alanine molecule within a cluster of surrounding molecules that mimic the crystal lattice. nih.gov The resulting frequencies and atomic displacements are then used to determine the ADPs. nih.gov

Studies have utilized various quantum chemical methods and basis sets to compute the ADPs for the zwitterionic form of L-alanine. nih.gov These theoretical values are then compared with high-quality, low-temperature X-ray diffraction data. nih.gov The agreement between calculated and experimental ADPs can be improved by introducing scaling factors, such as a Grüneisen parameter, which can partially account for effects like the anharmonicity of the potential energy surface. researchgate.net

The accurate determination of ADPs is significant for several reasons:

It allows for the investigation of systematic errors in experimental X-ray diffraction data. nih.gov

Calculated ADPs can help in completing isotropic structural models. nih.gov

They can enable charge-density studies on datasets with limited resolution or from weak scatterers. nih.gov

In the crystal structure of Nα-di-t-butoxycarbonyl L-alanine, the introduction of ADPs was crucial for locating all hydrogen atoms during the refinement process. scispace.com

Docking Studies and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). diva-portal.org In the context of L-alanine, docking studies are often employed to understand its interactions with enzymes, particularly those for which it is a substrate or an inhibitor.

One such enzyme is D-Alanine:D-alanine ligase (Ddl), a crucial enzyme in bacterial cell wall synthesis and a target for antimicrobial drugs. researchgate.net Although the natural substrate is D-alanine, computational studies often involve modeling and docking various ligands, including derivatives and inhibitors, to the enzyme's active site. researchgate.net Comparative modeling can be used to build a three-dimensional structure of the enzyme, which is then used for docking simulations with potential inhibitors. researchgate.net The results of these simulations, often expressed as docking scores, help in identifying compounds that are likely to bind with high affinity. researchgate.net These studies reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the active site residues of the enzyme. nih.gov

The process of ligand-protein interaction modeling generally involves two main steps:

Predicting the binding mode or "pose" of the ligand within the protein's binding pocket. diva-portal.org

Estimating the binding affinity (binding free energy) for that specific pose. diva-portal.org

Various computational methods, including molecular dynamics simulations and free energy calculations, can be used in conjunction with docking to refine the binding poses and obtain more accurate predictions of binding affinity. diva-portal.org For instance, alanine scanning is a computational method where specific residues in a protein are mutated to alanine in silico to determine their contribution to the binding of a ligand. nih.gov

Recent advancements in deep learning have also been applied to predict protein-ligand interactions with high accuracy, sometimes even outperforming traditional docking methods. biorxiv.org These models can be used for blind docking, where the binding site is not known beforehand. biorxiv.org

In Silico Metabolic Pathway Modeling and Flux Balance Analysis

In silico metabolic pathway modeling and flux balance analysis (FBA) are powerful computational tools used to study the metabolic capabilities of organisms and to guide metabolic engineering strategies. researchgate.net These approaches rely on genome-scale metabolic models (GEMs), which are mathematical representations of the complete set of metabolic reactions occurring in a cell. researchgate.net

Flux balance analysis is a constraint-based modeling technique that predicts the flow of metabolites (fluxes) through the metabolic network. researchgate.net It assumes a steady-state, meaning that the concentration of intracellular metabolites remains constant over time. researchgate.net By defining an objective function, such as the maximization of biomass production or the production of a specific metabolite, FBA can calculate the optimal flux distribution within the network. researchgate.net

In the context of L-alanine, FBA can be used to:

Simulate the production of L-alanine and other pyruvate-derived amino acids like L-leucine and L-valine. researchgate.net

Identify key reactions and metabolic "switch" points where fluxes are redirected in response to changing environmental conditions. peercommunityjournal.orgbiorxiv.org For example, pyruvate (B1213749) is a key branching point in metabolism, and FBA can model how the flux from pyruvate is distributed among different pathways, including the one leading to L-alanine. biorxiv.org

Guide the design of engineered microbial strains for the overproduction of L-alanine. researchgate.net For instance, FBA can predict the effects of gene deletions or overexpressions on the metabolic flux towards L-alanine. researchgate.net

The table below illustrates how FBA can be used to predict strategies for engineering the production of L-alanine and other amino acids.

Target ProductPredicted Strategy
L-LeucineDeletion of genes competing for pyruvate, overexpression of genes in the L-leucine synthesis pathway. researchgate.net
L-ValineSimilar strategies to L-leucine, targeting the L-valine pathway. researchgate.net
L-AlanineStrategies would involve optimizing the flux from pyruvate to L-alanine, potentially by upregulating alanine transaminase.

FBA models can be curated and improved by integrating experimental data, such as metabolomics data, which provides information on the concentrations of metabolites in the cell. nih.gov This integration helps to refine the model and generate more accurate predictions. nih.gov

Advanced Research on L Alanine Derivatives and Analogues

Stereospecific Synthesis and Characterization of Alanine (B10760859) Analogues

The synthesis of stereospecifically labeled alanine analogues, particularly those involving deuterium (B1214612) (D) substitution for hydrogen (H), is a significant area of research. These analogues are invaluable tools for investigating reaction mechanisms, enzyme stereospecificity, and metabolic pathways. Various chemical and enzymatic methods have been developed to achieve high stereoselectivity in the synthesis of these compounds.

One notable approach involves the catalytic stereoinversion of L-alanine to produce deuterated D-alanine. A combination of an achiral pyridoxal (B1214274) analogue, such as 3,5-dichloro-2-hydroxybenzaldehyde, and a chiral base can catalyze the deuteration of L-alanine with an inversion of stereochemistry. researchgate.net This reaction proceeds under mild conditions, at neutral pD and room temperature, using deuterium oxide (D₂O) as the deuterium source, and does not require protecting groups. researchgate.net This method can also be used for the catalytic deuteration of D-alanine with retention of stereochemistry, allowing for the deracemization of a racemic alanine mixture with deuteration. researchgate.net

Enzymatic methods offer high stereoselectivity. For instance, α-oxoamine synthase (SxtA AONS) has been shown to catalyze deuterium incorporation into a range of amino acids and their methyl esters. nih.gov This biocatalytic approach allows for precise stereocontrol, often with high retention of the original L-configuration, under mild, environmentally friendly conditions. nih.gov The reaction typically involves the use of D₂O as the deuterium source and pyridoxal phosphate (B84403) (PLP) as a cofactor, which facilitates the reversible deprotonation of the α-amino acid. nih.gov

Another strategy for enantioselective α-deuteration of α-amino acids has been developed that does not require external chiral sources. acs.org For example, an N-acyl alanine derivative can be treated with a base like sodium ethoxide in deuterated ethanol (B145695) (EtOD) to achieve high levels of deuteration at the α-position while preserving the original stereochemistry. acs.org The efficiency and stereoselectivity of this method can be highly dependent on the nature of the N-acyl group and the reaction conditions. acs.org

Characterization of these deuterated alanine analogues is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, the substitution of a proton with a deuteron (B1233211) at a specific position leads to the disappearance of the corresponding proton signal, simplifying the spectrum and confirming the site of deuteration. The carbon-deuterium (C-D) bond also has a distinct vibrational frequency of around 2100 cm⁻¹ in infrared (IR) spectroscopy, which differs from the C-H bond frequency of approximately 2900 cm⁻¹. High-resolution mass spectrometry (HRMS) is used to confirm the incorporation of deuterium by detecting the mass shift relative to the non-deuterated compound. For chiral compounds, chiral high-performance liquid chromatography (HPLC) is often used to determine the enantiomeric purity of the synthesized deuterated alanine. acs.org

Method Reactants/Catalysts Product Key Features
Catalytic StereoinversionL-alanine, 3,5-dichloro-2-hydroxybenzaldehyde, chiral base, D₂ODeuterated D-alanineMild conditions, no protecting groups, inversion of stereochemistry. researchgate.net
Biocatalytic DeuterationL-amino acid methyl esters, SxtA AONS, PLP, D₂Oα-deuterated L-amino acid methyl estersHigh stereoselectivity (retention), environmentally friendly. nih.gov
Enantioselective α-DeuterationN-acyl alanine derivative, NaOEt, EtODα-deuterated N-acyl alanineNo external chiral source, enantioretentive. acs.org
Pd/C-Al-D₂O SystemL-alanine, Pd/C, Al, D₂ORacemic α-deuterated alanineDeuteration at the α-position, results in racemization. mdpi.com

Isotopic Labeling of L-Alanine for Metabolic Tracing Studies

Isotopically labeled L-alanine, particularly with stable isotopes like deuterium (²H or D) and carbon-13 (¹³C), serves as a crucial tracer for studying metabolic pathways and quantifying the rates of protein synthesis in vivo. nih.govphysiology.orgjpt.comchempep.com The use of D₂O (heavy water) is a common and effective method for introducing deuterium into the body's water pools. physiology.org This deuterium is then incorporated into non-essential amino acids, including L-alanine, through metabolic processes like transamination. physiology.org

Alanine is a frequently chosen analyte for these studies due to its abundance and the presence of four non-labile hydrogen positions where deuterium can be incorporated. physiology.org The rate of protein synthesis can be determined by measuring the incorporation of deuterated alanine into newly synthesized proteins over time. nih.govphysiology.org This is calculated from the enrichment of deuterium in protein-bound alanine relative to the precursor enrichment in body water or free alanine pools. physiology.org

The metabolic fate of different parts of the alanine molecule can be tracked simultaneously using dual-labeling strategies. For example, by using [¹³C]alanine and [¹⁵N]alanine, researchers can follow the carbon skeleton and the amino group independently. physiology.org Studies have shown that during exercise, the carbon skeleton of ingested alanine is readily oxidized for energy, while the amino-N is largely reincorporated into other amino acids and proteins, with only a small fraction being excreted as urea (B33335). physiology.org This highlights the differential metabolic fates of the two moieties of the alanine molecule. physiology.org

The analysis of deuterium enrichment in alanine is typically performed using mass spectrometry-based techniques. Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-pyrolysis-IRMS) are powerful tools for accurately measuring the low levels of deuterium incorporation in biological samples. nih.gov For these analyses, alanine is often chemically modified into a derivative, such as its methyl chloroformate methyl ester (MCME), to improve its chromatographic and mass spectrometric properties. nih.gov

Labeled Compound Application Analytical Technique Key Findings
L-Alanine-2,3,3,3-d₄Monitoring muscle protein synthesisGC-pyrolysis-IRMSEnables sensitive and accurate measurement of protein-bound alanine enrichment. nih.gov
D₂O (labeling precursor)Measuring protein synthesis ratesGC-MS, IRMSDeuterium from D₂O is incorporated into alanine via transamination. physiology.org
[¹³C]alanine & [¹⁵N]alanineDifferential metabolic fate studiesIsotope-ratio mass spectrometryThe carbon skeleton is oxidized while the amino-N is largely conserved. physiology.org
L-Alanine (3-¹³C, 99%; 2-D, 96%)NMR-based metabolic studiesNMR SpectroscopyUsed for probing structure and dynamics of biomolecules. isotope.com

Modified L-Alanine Residues in Designed Peptides and Proteins

The incorporation of modified L-alanine residues, including those with isotopic labels or other chemical modifications, into peptides and proteins is a powerful strategy for studying their structure, function, and dynamics. jpt.comchempep.com These modifications can serve as probes for spectroscopic analysis or can be designed to alter the properties of the peptide itself.

Deuterium-labeled L-alanine is frequently incorporated into peptides for use in Nuclear Magnetic Resonance (NMR) studies and as internal standards for mass spectrometry-based proteomics. jpt.com The substitution of hydrogen with deuterium can simplify complex NMR spectra and provide insights into molecular interactions and dynamics.

Chemoenzymatic methods have been employed for the synthesis of peptides containing modified alanine. For example, proteases like papain can catalyze the polymerization of L-alanine ethyl ester to form poly(L-alanine). rsc.orgacs.org The properties of the resulting polypeptide, such as its secondary structure (e.g., β-sheet formation), can be influenced by the reaction conditions. acs.org Furthermore, by including terminal-modifying agents in the polymerization reaction, functional groups can be introduced at the N-terminus of the peptide chain. rsc.org For instance, an acrylamide-modified poly(L-alanine) can be synthesized and subsequently used as a macromonomer in further polymerization reactions to create graft copolymers. rsc.org

The introduction of D-alanine, the enantiomer of L-alanine, into ribosomally synthesized peptides has been achieved through post-translational modification. nih.gov Enzymes such as dehydroalanine (B155165) reductase can asymmetrically reduce a dehydroalanine residue within a peptide to a D-alanine residue. nih.gov This modification can confer advantageous properties to the peptide, such as increased resistance to proteolytic degradation and the stabilization of specific secondary structures like turns. nih.gov The stereochemistry of the newly formed alanine can be confirmed using a deuterium-label-based coupled-enzyme assay. nih.gov

The synthesis of peptides containing N-aryl L-alanine has also been explored as a means of conformational modification. researchgate.net These modified amino acids can be prepared and then incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. researchgate.net Such modifications to the peptide backbone can significantly influence the resulting three-dimensional structure of the peptide. researchgate.net

Modification Synthetic Method Purpose/Application Example
Deuterium LabelingChemical or enzymatic synthesis of labeled amino acid followed by peptide synthesisNMR studies, mass spectrometry internal standards. jpt.comFmoc-L-Ala-OH-d1 used in peptide synthesis.
Poly(L-alanine)Papain-catalyzed polymerization of L-alanine ethyl esterStudy of protein self-assembly and biomaterial development. acs.orgSynthesis of poly(L-alanine) with β-sheet structure under alkaline conditions. acs.org
D-Alanine IncorporationPost-translational modification of dehydroalanine residueEnhance peptide stability and induce specific conformations. nih.govEnzymatic reduction of dehydroalanine to D-alanine in a peptide. nih.gov
N-Aryl L-AlanineSolution-phase synthesis followed by solid-phase peptide synthesisConformational modification of peptides. researchgate.netSynthesis of cyclic hexaalanine peptides containing N-phenyl alanine. researchgate.net

Degradation and Environmental Fate of L Alanine

Microbial Degradation Pathways of L-Alanine

L-Alanine serves as a crucial molecule in microbial metabolism, and its breakdown is facilitated by several enzymatic pathways. The primary routes for L-Alanine degradation involve transamination and oxidative deamination, converting it into pyruvate (B1213749), which can then enter central carbon metabolism. plos.orgresearchgate.net

A key enzyme in this process is L-Alanine dehydrogenase (AlaDH) , which catalyzes the reversible oxidative deamination of L-Alanine to pyruvate and ammonia (B1221849), with the concomitant reduction of NAD+ to NADH. d-nb.infouniprot.orgabcam.com This reaction is fundamental for nitrogen balance and energy production in various bacteria, including Mycobacterium tuberculosis and Bacillus subtilis. abcam.combiorxiv.org In some anaerobic bacteria like Bilophila wadsworthia, AlaDH is involved in the degradation of taurine (B1682933) by regenerating pyruvate, which acts as an amino-group acceptor. d-nb.info The expression and activity of AlaDH can be induced by the presence of L-Alanine or other nitrogen-containing substrates. d-nb.infouniprot.org

Another significant pathway is transamination , catalyzed by alanine (B10760859) transaminases (AlaT) or glutamic-pyruvic transaminases (GPTs) . plos.orgresearchgate.net These enzymes transfer the amino group from L-Alanine to an α-keto acid, most commonly α-ketoglutarate, to form pyruvate and glutamate. plos.orgwikipedia.org This process is vital for both the synthesis and degradation of L-Alanine, depending on the metabolic needs of the cell. plos.org In Escherichia coli, multiple transaminases, including AlaA, AlaC, and AvtA, contribute to alanine homeostasis, highlighting the redundancy and importance of this pathway. plos.orgnih.gov

Furthermore, some bacteria utilize an alanine racemase to convert L-Alanine to its D-enantiomer, D-Alanine. frontiersin.org D-Alanine can then be catabolized by D-amino acid dehydrogenase to produce pyruvate. frontiersin.orgresearchgate.net This pathway, associated with the dad operon, allows bacteria to utilize L-Alanine as a carbon and nitrogen source. frontiersin.org

The degradation pathways are tightly regulated and depend on environmental conditions and the availability of other nutrients. For instance, in Aspergillus fumigatus, the alanine aminotransferase AlaA is critical for alanine catabolism, especially when alanine is the sole carbon or nitrogen source. researchgate.netnih.gov Similarly, in E. coli, the degradation of alanine is influenced by its extracellular concentration and the presence of other carbon sources. elifesciences.org

Table 1: Key Enzymes in Microbial Degradation of L-Alanine

Enzyme Reaction Catalyzed Organism Examples Reference
L-Alanine Dehydrogenase (AlaDH) L-Alanine + NAD+ + H₂O ⇌ Pyruvate + NH₃ + NADH + H+ Bilophila wadsworthia, Bacillus subtilis, Mycobacterium tuberculosis d-nb.infouniprot.orgabcam.com
Alanine Transaminase (AlaT/GPT) L-Alanine + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate Escherichia coli, Aspergillus fumigatus plos.orgresearchgate.net
Alanine Racemase L-Alanine ⇌ D-Alanine Bacillus subtilis, Escherichia coli biorxiv.orgfrontiersin.org
D-Amino Acid Dehydrogenase D-Alanine + FAD ⇌ Pyruvate + NH₃ + FADH₂ Escherichia coli researchgate.net

Environmental Transformation and Persistence of L-Alanine

L-Alanine released into the environment is subject to various transformation processes, with biodegradation being a primary factor in its fate. nih.gov In soil and aquatic environments, L-Alanine is generally expected to biodegrade readily. nih.govechemi.com Studies have shown significant mineralization of L-Alanine in soil, with a substantial percentage of its carbon being converted to CO2 within a week. nih.govresearchgate.net The half-life of L-alanine in the topsoil of paddy fields has been reported to be around 8 hours, indicating rapid microbial turnover. nih.gov However, this turnover is significantly slower in subsoil, with a half-life of 2-3 days. nih.gov

The persistence of L-Alanine in the environment is influenced by several factors, including soil type, depth, nutrient availability, and the presence of contaminants. researchgate.netnih.gov For instance, the mineralization rate of L-Alanine enantiomers can be affected by the presence of heavy metals and the application of fertilizers. researchgate.net In aquatic systems, L-Alanine is not expected to adsorb significantly to suspended solids and sediment due to its low Koc values. nih.govechemi.com Given its ionic nature as a zwitterion at environmental pH, volatilization from water or moist soil surfaces is not a significant fate process. nih.govechemi.com

Abiotic degradation processes are generally considered to be less significant than biotic ones for L-Alanine in the environment. copernicus.org However, in the atmosphere, vapor-phase L-Alanine can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 11 hours. nih.gov

The uptake and transformation of L-Alanine are not limited to free-living microorganisms. It can also be taken up and transformed by various organisms within an ecosystem, potentially leading to its transfer through food webs. wrc.org.za While biomagnification has not been confirmed, the transfer of related amino acid analogs through aquatic food chains has been observed. wrc.org.za

Table 2: Environmental Fate Parameters of L-Alanine

Parameter Value/Description Environmental Compartment Reference
Biodegradation in Soil 61-81% loss as CO2 after 1 week Soil nih.gov
Half-life in Topsoil ~8 hours Paddy Soil nih.gov
Half-life in Subsoil ~2-3 days Paddy Soil nih.gov
Adsorption to Sediment Not expected to be significant (Koc: 31.7-65) Aquatic nih.govechemi.com
Volatilization Not an important fate process Water/Moist Soil nih.govechemi.com
Atmospheric Half-life ~11 hours (reaction with hydroxyl radicals) Atmosphere nih.gov

Mechanisms of L-Alanine Degradation by Oxidative Processes

L-Alanine can be degraded through various oxidative processes, both enzymatic and non-enzymatic. A key enzymatic oxidative process is the previously mentioned oxidative deamination catalyzed by L-alanine dehydrogenase, which converts L-Alanine to pyruvate. d-nb.infowikipedia.org This reaction is a crucial step in the metabolic breakdown of L-Alanine in many organisms. ontosight.ai

Non-enzymatic oxidation of L-Alanine can occur in the presence of strong oxidizing agents or free radicals. The reaction of L-Alanine with hydroxyl radicals (•OH) , a highly reactive oxygen species, can lead to its degradation. nih.govacs.org This reaction can proceed through hydrogen abstraction from the α-carbon, β-carbon, or the amino group. nih.govacs.org The abstraction of a hydrogen atom from the α-carbon is a primary pathway, leading to the formation of a carbon-centered radical. d-nb.info Irradiation of L-Alanine can also induce deamination, resulting in the formation of the free radical CH₃C•HCO₂⁻. wikipedia.org This property is utilized in dosimetry for radiotherapy. wikipedia.org

The oxidation of L-Alanine by permanganate (B83412) ion in aqueous solutions has been shown to be an autocatalytic process, where the reaction is catalyzed by a soluble form of colloidal manganese dioxide, a product of the reaction. rsc.org The rate of this reaction is influenced by pH. rsc.org

Another studied oxidative degradation pathway involves the reaction of L-Alanine with potassium ferrate (VI) in an alkaline medium. arcjournals.org This reaction is first-order with respect to both L-Alanine and potassium ferrate. arcjournals.org The reaction mechanism involves the formation of a highly active complex between the ferrate species and L-Alanine. arcjournals.org

In the presence of a catalyst like Ir(III) chloride, L-Alanine can be oxidized by chloramine-T. researchgate.netijsrset.com The final oxidation product in this reaction has been identified as acetaldehyde. researchgate.netijsrset.com The reaction kinetics are first-order with respect to the oxidant and the catalyst. researchgate.netijsrset.com

Table 3: Oxidative Degradation of L-Alanine

Oxidant/Process Key Findings Products Reference
L-Alanine Dehydrogenase Enzymatic oxidative deamination Pyruvate, Ammonia d-nb.infowikipedia.org
Hydroxyl Radicals (•OH) Hydrogen abstraction from Cα, Cβ, and N positions Carbon-centered radicals, Free amino acids nih.govacs.orgd-nb.info
Permanganate Ion Autocatalytic oxidation Colloidal Manganese Dioxide rsc.org
Potassium Ferrate (VI) First-order reaction in alkaline media Intermediate Fe(II) species arcjournals.org
Chloramine-T (with Ir(III) catalyst) Catalytic oxidation Acetaldehyde researchgate.netijsrset.com
Irradiation Induces deamination CH₃C•HCO₂⁻ free radical wikipedia.org

Future Perspectives and Emerging Research Avenues for L Alanine

Integration of Multi-Omics Data for Comprehensive L-Alanine Metabolism Understanding

The progression of high-throughput "omics" technologies—such as genomics, proteomics, transcriptomics, and metabolomics—is enabling a more holistic understanding of L-alanine's role in metabolism. By integrating these complex datasets, researchers can build detailed models of metabolic pathways, revealing how L-alanine interacts within intricate biological networks. This systems-biology approach provides a dynamic view of how L-alanine metabolism is influenced by and contributes to various physiological and pathological states. aging-us.comfrontiersin.org

Multi-omics analyses have been crucial in identifying metabolic disruptions in various conditions. For example, a significant decrease in L-alanine levels was observed in the cardiac tissues of aging nonhuman primates with type 2 diabetes, highlighting its role in disease-related metabolic perturbations. aging-us.com Similarly, integrated analyses help identify key genetic and metabolic signatures predictive of the cervicovaginal microenvironment, where alterations in amino acid metabolism are key predictors of vaginal microbiota and pH. plos.org This comprehensive approach is also being used to find new pathways and genetic factors that contribute to clinical outcomes, such as liver injury from medications, by linking metabolomic data with genomic information. nih.gov

Table 1: Interactive Data Table of Multi-Omics Research on L-Alanine This table summarizes key findings from studies utilizing multi-omics approaches to investigate L-alanine.

Research Focus Key Findings Omics Technologies Used Potential Application
Metabolic Disease Significantly downregulated L-Alanine was observed in cardiac tissues of subjects with type 2 diabetes. aging-us.com Metabolomics, Proteomics Identification of biomarkers and therapeutic targets for metabolic disorders.
Host-Microbe Interaction Alterations in amino acid metabolism, including L-alanine, are strong predictors of the cervicovaginal microenvironment. plos.org Microbiome, Metabolome, Immunoproteome Development of biomarkers for gynecological health and disease.
Drug-Induced Injury Integrated analysis identified metabolites under genetic control that are predictive of drug-induced liver injury. nih.gov Genomics, Metabolomics Prediction of patient susceptibility to drug-induced liver injury.

| Neuroinflammation | Multi-omics integration in astrocyte models identified increased uptake of L-alanine as part of the inflammatory response. frontiersin.org | Transcriptomics, Proteomics, Metabolomics | Understanding neurodegenerative disease mechanisms. |

Sustainable Production Technologies for L-Alanine

The growing demand for L-alanine in pharmaceuticals, human nutrition, and other industries has driven research into more sustainable and cost-effective production methods. capricorn.benutraceuticalbusinessreview.com Traditional chemical synthesis is often being replaced by biotechnological processes, particularly microbial fermentation, which utilizes renewable resources and operates under more environmentally friendly conditions. ahb-global.com

Companies are successfully scaling up the production of bio-based L-alanine using advanced fermentation technology. agro-chemistry.com This involves metabolically engineering microorganisms to efficiently convert renewable feedstocks like glucose into L-alanine. ahb-global.com For instance, one company has overcome bottlenecks in anaerobic fermentation to achieve large-scale production with zero carbon dioxide emissions during the process. ahb-global.com Another innovative approach combines biocatalysis with photochemistry to create a visible-light-driven system for producing L-alanine from pyruvate (B1213749) and ammonia (B1221849), achieving a 100% conversion yield in laboratory settings. rsc.org These advancements pave the way for reliable, regional supply chains with greater sustainability. capricorn.benutraceuticalbusinessreview.com

Novel Applications in Smart Materials and Advanced Functional Polymers

The unique chemical structure of L-alanine, particularly its chirality and functional groups, makes it a valuable monomer for creating advanced polymers with "smart" properties. These materials can respond to external stimuli, opening up applications in medicine and materials science. acs.orgacs.org The polymerization of L-alanine can lead to the formation of poly(l-alanine), a biodegradable material akin to nylon. rsc.org

Researchers have synthesized poly(l-alanine) in aqueous environments, demonstrating that reaction conditions can control the polymer's structure and assembly. acs.org Under alkaline conditions, longer polymer chains form distinct β-sheet structures capable of fibril assembly. acs.org Furthermore, scientists have developed methods for the controlled synthesis of N-alkyl poly(l-alanine)s, which form stable helical structures. acs.org The resulting polymers are crystalline, hydrophobic, and enzymatically stable, making them attractive for self-assembly applications and the biomedical field. acs.org The development of such functional polymers from renewable or bio-based sources is a key area of research, contributing to more sustainable materials. a-star.edu.sg

Exploration of L-Alanine in Astrobiology and Prebiotic Chemistry

The detection of amino acids, including L-alanine, in meteorites is a cornerstone of astrobiological research into the origin of life. cambridge.orgastrobiology.com This discovery suggests that the fundamental building blocks of proteins could have been delivered to early Earth from extraterrestrial sources, potentially kickstarting prebiotic chemical evolution. cambridge.orgastrobiology.com

Research in this area focuses on how these simple molecules could have concentrated and polymerized on the primitive Earth. cambridge.orgcambridge.org Studies have shown that minerals likely present on the early Earth, such as olivine, montmorillonite, and hematite, can adsorb L-alanine from aqueous solutions. cambridge.orgresearchgate.net This adsorption is influenced by factors like pH and is an energetically favorable process. cambridge.orgcambridge.org These findings strongly support the hypothesis that mineral surfaces could have acted as scaffolds, concentrating amino acids and facilitating the formation of the first peptides. cambridge.orgastrobiology.com Further research has demonstrated a potential pathway for forming alanine (B10760859) and glycine (B1666218) oligomers from simple precursors in the presence of silica (B1680970), highlighting the crucial role minerals may have played in prebiotic chemistry. nasa.gov

Q & A

Q. How can L-alanine be accurately quantified in complex biological mixtures?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) coupled with isotope-labeled internal standards (e.g., deuterated L-alanine) is the gold standard. Samples are extracted using solvent systems compatible with polar amino acids, followed by LC separation under reverse-phase conditions. Quantification is achieved by comparing peak areas of the target analyte to the internal standard, accounting for matrix effects . For example, Creative Proteomics employs a workflow involving extraction, LC-MS separation, and spectral analysis, achieving high sensitivity (detection limits in the nM range) and specificity .

Q. What are the critical safety considerations for handling deuterated L-alanine (e.g., L-alanine-d3) in laboratory settings?

Methodological Answer: While L-alanine-d3 is classified as non-hazardous under GHS (no signal word or hazard symbols), standard laboratory precautions apply:

  • Use nitrile gloves to avoid contamination .
  • Store in airtight containers at room temperature, away from moisture .
  • In case of accidental release, mechanically collect the solid and prevent entry into waterways .
  • No specialized ventilation is required, but work in a fume hood is recommended for prolonged exposure .

Q. How are L-alanine crystals prepared for structural analysis via MicroED?

Methodological Answer: Microcrystals of L-alanine are grown via slow evaporation of a 1:1 (v/v) ethanol-water solution. The crystals are then dispersed onto TEM grids, flash-frozen in liquid nitrogen, and analyzed using a transmission electron microscope with a cryo-stage. This method resolves hydrogen atom positions in the crystal lattice, critical for studying stereochemical properties .

Advanced Research Questions

Q. How can conflicting data on L-alanine’s role in sodium ion absorption in intestinal tissues be resolved?

Methodological Answer: Discrepancies often arise from experimental variables such as tissue health (e.g., infected vs. control models) and substrate concentrations. For example, in TGE virus-infected piglet jejunum, 20 mM L-alanine increased sodium absorption by 1.1 µeq/cm²/hr versus 2.5 µeq/cm²/hr in controls. To address this:

  • Standardize substrate concentrations (e.g., 20 mM L-alanine, 30 mM glucose) .
  • Use paired controls and blinded measurements to reduce bias .
  • Validate findings with complementary techniques like Ussing chamber assays and isotopic flux analysis .

Q. What computational models explain the synergistic effects of L-alanine and D-glucose on ATP-driven insulin secretion?

Methodological Answer: A simplified kinetic model integrates Michaelis-Menten kinetics for glucose transport and alanine transamination. Key parameters:

  • Vmax for glucose (30 mM) and alanine (10 mM) uptake.
  • ATP production rates are derived from mitochondrial oxidative phosphorylation coupled to the TCA cycle. Experimental validation shows that 30 mM glucose + 10 mM alanine increases ATP by 40% compared to either substrate alone, correlating with insulin secretion rates .

Q. How does MicroED compare to X-ray crystallography for resolving L-alanine’s chiral configuration?

Methodological Answer: MicroED excels in analyzing microcrystals (<1 µm) and provides sub-Å resolution, revealing hydrogen-bonding networks critical for distinguishing L/D enantiomers. In contrast, X-ray crystallography requires larger crystals (>50 µm) and often fails to resolve H atoms. For L-alanine, MicroED achieved a residual factor (Rwork) of 0.12 vs. 0.18 for X-ray, confirming its superiority for small-molecule chirality studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.